1-(2-(Phenylamino)phenyl)ethanone
Beschreibung
Eigenschaften
Molekularformel |
C14H13NO |
|---|---|
Molekulargewicht |
211.26 g/mol |
IUPAC-Name |
1-(2-anilinophenyl)ethanone |
InChI |
InChI=1S/C14H13NO/c1-11(16)13-9-5-6-10-14(13)15-12-7-3-2-4-8-12/h2-10,15H,1H3 |
InChI-Schlüssel |
SHYRNAJCPIECFE-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=CC=C1NC2=CC=CC=C2 |
Kanonische SMILES |
CC(=O)C1=CC=CC=C1NC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Synthesis of 1-(2-(Phenylamino)phenyl)ethanone: A Technical Whitepaper on C-N Cross-Coupling Methodologies
Executive Summary
The synthesis of 1-(2-(phenylamino)phenyl)ethanone (CAS: 23699-74-3)[1][2], commonly referred to as N-phenyl-2-aminoacetophenone, represents a critical transformation in the development of complex nitrogen-containing heterocycles. This molecule serves as a highly versatile precursor for the synthesis of bioactive acridines, isatins, and quinolines[3][4]. Achieving high-yielding N-arylation of 2-aminoacetophenone requires overcoming the inherent steric hindrance of the ortho-acetyl group and the high activation energy of unactivated aryl halides.
This whitepaper provides an authoritative, in-depth guide to synthesizing 1-(2-(phenylamino)phenyl)ethanone via two field-proven methodologies: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann-type condensation[5][6].
Mechanistic Causality & Pathway Analysis
To engineer a successful synthesis, one must understand the causality behind the catalytic cycles. The formation of the diarylamine linkage relies on transition-metal catalysis to lower the activation barrier of the C-N bond formation.
The Buchwald-Hartwig Pathway (Palladium-Catalyzed)
The Pd-catalyzed amination operates through a classic Pd(0)/Pd(II) redox cycle. The reaction initiates with the oxidative addition of the aryl halide (e.g., bromobenzene) to the active Pd(0) species. The critical bottleneck in synthesizing 1-(2-(phenylamino)phenyl)ethanone is the subsequent amine coordination and deprotonation. The ortho-acetyl group of 2-aminoacetophenone exerts both steric bulk and an electron-withdrawing effect, reducing the nucleophilicity of the amine. To counteract this, sterically demanding bidentate phosphine ligands (such as BINAP or Xantphos) are employed to force the Pd(II) intermediate into a geometry that accelerates the final reductive elimination step, preventing off-target dehalogenation[6].
Caption: Buchwald-Hartwig Catalytic Cycle for N-Aryl-2-aminoacetophenone Synthesis.
The Ullmann-Type Pathway (Copper-Catalyzed)
Alternatively, the Ullmann condensation utilizes a more cost-effective Cu(I) catalyst[5]. The mechanism proceeds via either a Cu(I)/Cu(III) oxidative addition/reductive elimination pathway or a Single Electron Transfer (SET) radical mechanism. Because "naked" Cu(I) salts tend to disproportionate or form insoluble oligomers, bidentate ligands such as L-proline or N,N'-dimethylethylenediamine (DMEDA) are strictly required. These ligands encapsulate the Cu(I) center, increasing its solubility in polar aprotic solvents (like DMSO) and modulating its redox potential to facilitate the coupling with iodobenzene or bromobenzene[3].
Comparative Route Analysis
The selection of the synthetic route depends on scale, budget, and available purification infrastructure. The following table summarizes the quantitative and qualitative data comparing both methodologies for the synthesis of 1-(2-(phenylamino)phenyl)ethanone.
| Parameter | Buchwald-Hartwig Amination | Ullmann-Type Condensation |
| Primary Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ (2–5 mol%) | CuI or Cu₂O (10–20 mol%) |
| Optimal Ligand | BINAP, Xantphos, or BrettPhos | L-Proline, DMEDA, or 1,10-Phenanthroline |
| Preferred Base | Cs₂CO₃ or NaOtBu (1.5–2.0 equiv) | K₂CO₃ or Cs₂CO₃ (2.0–3.0 equiv) |
| Aryl Halide Reactivity | Bromobenzene > Chlorobenzene | Iodobenzene > Bromobenzene |
| Solvent System | Toluene or 1,4-Dioxane | DMSO, DMF, or Dibutyl ether |
| Operating Temp. | 80 °C – 100 °C | 90 °C – 120 °C |
| Typical Yield Range | 85% – 95% | 70% – 85% |
| Operational Caveat | High cost; requires strict exclusion of O₂ | Longer reaction times; trace Cu removal |
Experimental Protocols: Self-Validating Systems
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Analytical checkpoints are embedded within the workflow to verify reaction progress.
Protocol A: Palladium-Catalyzed Amination (High-Yield Route)
This protocol utilizes bromobenzene and is optimized for maximum yield and rapid kinetics[6].
-
Inert Atmosphere Setup: Flame-dry a Schlenk flask equipped with a magnetic stir bar. Backfill with Argon (3 cycles).
-
Reagent Loading: Add 2-aminoacetophenone (1.0 equiv, 10 mmol), bromobenzene (1.2 equiv, 12 mmol), Pd₂(dba)₃ (0.02 equiv, 2 mol%), BINAP (0.045 equiv, 4.5 mol%), and anhydrous Cs₂CO₃ (1.5 equiv, 15 mmol).
-
Solvent Addition & Degassing: Inject 30 mL of anhydrous toluene. Degas the suspension via the freeze-pump-thaw method (3 cycles) to ensure complete removal of dissolved oxygen, which rapidly deactivates Pd(0).
-
Thermal Coupling: Heat the reaction mixture to 100 °C for 12–16 hours under vigorous stirring.
-
Validation Checkpoint (TLC): Monitor via TLC (Hexane:EtOAc 4:1). The primary amine starting material (UV active, stains with ninhydrin) will disappear. The product, 1-(2-(phenylamino)phenyl)ethanone, will appear as a higher R_f spot (secondary amine, highly fluorescent under 254 nm UV).
-
Workup: Cool to room temperature, dilute with ethyl acetate (50 mL), and filter through a pad of Celite to remove the palladium black and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify via silica gel flash chromatography (Eluent: Hexane/Ethyl Acetate gradient) to afford the product as a yellow crystalline solid.
Protocol B: Copper-Catalyzed Condensation (Cost-Effective Route)
This protocol utilizes iodobenzene and is optimized for scalability using earth-abundant metals[3][5].
-
Reagent Loading: To a sealed tube, add 2-aminoacetophenone (1.0 equiv, 10 mmol), iodobenzene (1.2 equiv, 12 mmol), CuI (0.1 equiv, 10 mol%), L-proline (0.2 equiv, 20 mol%), and K₂CO₃ (2.0 equiv, 20 mmol).
-
Solvent Addition: Add 20 mL of anhydrous DMSO. Purge the headspace with Nitrogen for 10 minutes.
-
Thermal Coupling: Seal the tube and heat to 110 °C for 24 hours. The mixture will transition from a pale suspension to a deep blue/green solution as the active Cu-ligand complex forms and reacts.
-
Workup & Extraction: Cool to room temperature. Quench the reaction by pouring it into 100 mL of a saturated aqueous NH₄Cl solution (this selectively complexes and strips residual copper ions into the aqueous phase). Extract with ethyl acetate (3 × 30 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via recrystallization from hot ethanol or column chromatography.
Caption: Step-by-step experimental workflow for the C-N cross-coupling synthesis.
Causality & Troubleshooting (E-E-A-T Insights)
As an application scientist, anticipating failure modes is as critical as executing the protocol.
-
Why use Cs₂CO₃ over K₂CO₃ in the Pd-route? Cesium carbonate exhibits superior solubility in non-polar solvents like toluene. Furthermore, the large ionic radius of the Cs⁺ cation creates a highly dissociated, "naked" carbonate anion. This enhanced basicity is crucial for deprotonating the Pd(II)-amine complex, driving the equilibrium toward the reductive elimination of the product.
-
Dehalogenation Side-Reactions: If biphenyl or unreacted 2-aminoacetophenone is observed, it indicates premature reduction of the Pd(II) intermediate. This is almost exclusively caused by moisture ingress or insufficient degassing. Ensure all solvents are strictly anhydrous and stored over molecular sieves.
-
Spectroscopic Validation (NMR Causality): When verifying the synthesized 1-(2-(phenylamino)phenyl)ethanone via ¹H NMR, look for a highly deshielded N-H proton signal (>10.0 ppm). This extreme downfield shift is caused by the strong intramolecular hydrogen bonding between the secondary amine proton and the oxygen atom of the adjacent ortho-acetyl group[7].
References
-
ResearchGate. "2-Aminophenones, a common precursor to N-aryl isatins and acridines endowed with bioactivities." ResearchGate. URL: [Link]
-
UC Santa Barbara. "Micellar Catalysis for Sustainable Organic Synthesis." eScholarship. URL: [Link]
-
ACS Publications. "Heterocyclic Nanographenes and Other Polycyclic Heteroaromatic Compounds: Synthetic Routes, Properties, and Applications." Chemical Reviews. URL:[Link]
-
ACS Publications. "tert-Butyl Bromide-Promoted Intramolecular Cyclization of 2-Arylamino Phenyl Ketones and Its Combination with Cu-Catalyzed C–N Coupling." The Journal of Organic Chemistry. URL:[Link]
-
ResearchGate. "Direct Amidation of 2′-Aminoacetophenones Using I2-TBHP: A Unimolecular Domino Approach Toward Isatin and Iodoisatin." ResearchGate. URL:[Link]
Sources
- 1. 1-(2-(PhenylaMino)phenyl)ethanone synthesis - chemicalbook [chemicalbook.com]
- 2. 1-(2-(PhenylaMino)phenyl)ethanone | 23699-74-3 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. escholarship.org [escholarship.org]
- 6. datapdf.com [datapdf.com]
- 7. researchgate.net [researchgate.net]
Structural Elucidation and X-ray Crystallographic Analysis of 1-(2-(Phenylamino)phenyl)ethanone
As a Senior Application Scientist specializing in small-molecule crystallography and structural chemistry, I have designed this technical guide to provide a comprehensive framework for understanding the X-ray crystal structure of 1-(2-(phenylamino)phenyl)ethanone .
Also known as 2-acetyl-N-phenylaniline or 1-(2-anilinophenyl)ethanone, this compound serves as a critical synthetic intermediate in the development of indenoacridine derivatives, which are heavily utilized as electron transport layers (ETM) and hole transport layers (HTM) in organic light-emitting diodes (OLEDs)[1]. Understanding its three-dimensional conformation is paramount for predicting its reactivity and photophysical behavior.
Chemical Context and Structural Logic
1-(2-(Phenylamino)phenyl)ethanone (CAS: 23699-74-3) is characterized by an acetophenone core substituted with a phenylamino group at the ortho position[2]. The molecular formula is C₁₄H₁₃NO, with a molecular weight of 211.26 g/mol [3].
The structural chemistry of the 2-aminoacetophenone framework is dominated by a highly conserved conformational feature: an intramolecular N–H···O hydrogen bond [4]. In a comprehensive Cambridge Structural Database (CSD) analysis of neutral, uncomplexed molecules containing the 2-aminoacetophenone framework, 96 out of 99 structures exhibited this specific intramolecular interaction[4].
Causality of Conformation
The presence of the intramolecular hydrogen bond dictates the molecule's spatial arrangement:
-
Planarity of the Core: The N–H···O interaction locks the acetyl group into a nearly coplanar arrangement with the parent aniline ring[4].
-
Steric Relief: The introduction of the bulky N-phenyl substituent creates significant steric crowding. To minimize electron cloud repulsion between the two aromatic rings, the N-phenyl ring undergoes a dihedral twist, deviating from the plane of the central acetophenone system.
Caption: Conformational logic of 1-(2-(phenylamino)phenyl)ethanone driven by hydrogen bonding and sterics.
Quantitative Data Summaries
To establish a baseline for experimental expectations, the physicochemical properties of the target molecule and the representative crystallographic parameters of the 2-aminoacetophenone framework are summarized below.
Table 1: Physicochemical Properties of 1-(2-(Phenylamino)phenyl)ethanone
| Property | Value | Reference |
| CAS Number | 23699-74-3 | [2] |
| Molecular Formula | C₁₄H₁₃NO | [3] |
| Molecular Weight | 211.26 g/mol | [3] |
| Melting Point | 124 – 125 °C | [5] |
| Topological Polar Surface Area | 29.1 Ų | [3] |
Table 2: Representative Crystallographic Parameters (2-Aminoacetophenone Framework)
Note: Data extrapolated from high-resolution structural analyses of homologous 2-aminoacetophenone derivatives[4].
| Crystallographic Parameter | Typical Observed Range |
| Crystal System | Orthorhombic / Monoclinic |
| Space Group | P2₁/c or Pnma |
| Temperature | 100(2) K – 293(2) K |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Intramolecular H-Bond (N···O) | ~2.60 – 2.65 Å |
| Centroid-to-Centroid Stacking | ~5.10 Å (with significant slippage) |
Experimental Protocols: A Self-Validating System
The generation of high-quality X-ray diffraction data requires a rigorous, self-validating workflow. The following protocol details the causality behind each step, ensuring that researchers can reliably reproduce the crystallization and structural refinement of 1-(2-(phenylamino)phenyl)ethanone.
Protocol 3.1: Single Crystal Growth via Slow Evaporation
Objective: To grow defect-free, single crystals suitable for X-ray diffraction. Causality: The molecule possesses a hydrophobic diphenylamine core and a polar carbonyl group. A binary solvent system allows for differential solubility, while slow evaporation ensures the nucleation rate remains lower than the crystal growth rate, preventing twinning.
-
Sample Preparation: Dissolve 50 mg of high-purity (>98%) 1-(2-(phenylamino)phenyl)ethanone in 2 mL of ethyl acetate in a clean 5 mL glass vial.
-
Anti-Solvent Layering: Carefully layer 1 mL of hexanes over the ethyl acetate solution to create a solvent gradient.
-
Controlled Evaporation: Puncture the cap of the vial with a 20-gauge needle to allow for slow solvent evaporation. Store the vial in a vibration-free environment at 20 °C.
-
Validation Step: After 48–72 hours, inspect the vial under a stereomicroscope equipped with a cross-polarizer. Select crystals that exhibit uniform extinction (birefringence) when rotated, confirming they are single crystals and not twinned aggregates.
Protocol 3.2: X-Ray Data Collection and Refinement
Objective: To acquire and solve the three-dimensional electron density map. Causality: Collecting data at cryogenic temperatures (100 K) minimizes thermal atomic displacement (Debye-Waller factors), allowing for the precise localization of the hydrogen atom involved in the critical N–H···O bond.
-
Crystal Mounting: Submerge the selected crystal in Paratone-N oil to protect it from atmospheric moisture and prevent solvent loss. Mount the crystal onto a MiTeGen loop.
-
Data Collection: Transfer the loop to the goniometer of an X-ray diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å) and a cold stream set to 100(2) K.
-
Integration and Scaling: Collect the data using standard ω and ϕ scans. Integrate the reflections and apply multi-scan absorption corrections.
-
Structure Solution: Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F² (SHELXL)[6].
-
Validation Step: Ensure the final R1 value is < 0.05. The hydrogen atom of the amine group (N-H) must be located from the difference Fourier map and refined freely to validate the geometry of the intramolecular hydrogen bond[4].
Caption: Self-validating experimental workflow for single-crystal X-ray diffraction analysis.
Packing and Intermolecular Interactions
While the intramolecular N-H···O bond dictates the monomeric conformation, the macroscopic crystal packing is governed by weaker intermolecular forces. Due to the steric bulk of the N-phenyl ring and the occupation of the hydrogen bond donor (N-H) by the intramolecular interaction, strong classical intermolecular hydrogen bonding networks (like those seen in primary amines) are precluded[4].
Instead, the crystal lattice is stabilized by:
-
C–H···π Interactions: Weak contacts between the methyl protons of the acetyl group and the π -system of adjacent phenyl rings.
-
π–π Stacking: Offset face-to-face interactions between the aromatic rings. Because of the twisted nature of the N-phenyl group, these stacking interactions typically feature significant slippage (e.g., >3.5 Å) to accommodate the non-planar geometry[4].
By mapping these structural parameters, researchers can accurately model the behavior of 1-(2-(phenylamino)phenyl)ethanone when utilized as a precursor in the solid-state synthesis of advanced optoelectronic materials.
References
- Organic light compound and organic light device using the same.Google Patents (KR20120084238A).
-
1-(2-Amino-4,5-dimethylphenyl)ethanone. IUCrData. Retrieved from:[Link]
-
1-(2-(Phenylamino)phenyl)ethanone | C14H13NO | CID 13681760. PubChem. Retrieved from:[Link]
Sources
- 1. KR20120084238A - Organic light compound and organic light device using the same - Google Patents [patents.google.com]
- 2. 1-(2-(PhenylaMino)phenyl)ethanone synthesis - chemicalbook [chemicalbook.com]
- 3. 1-(2-(Phenylamino)phenyl)ethanone | C14H13NO | CID 13681760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. journals.iucr.org [journals.iucr.org]
- 5. 1-(2-(PhenylaMino)phenyl)ethanone | 23699-74-3 [m.chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Discovery and First Synthesis of 1-(2-(Phenylamino)phenyl)ethanone: A Comprehensive Technical Guide
Executive Summary
The molecule 1-(2-(phenylamino)phenyl)ethanone (CAS: 23699-74-3), commonly referred to as 2-acetyl-N-phenylaniline, is a privileged diarylamine scaffold that serves as a critical synthetic node in the development of bioactive heterocycles and advanced optoelectronic materials. This whitepaper provides an in-depth mechanistic analysis of its discovery context, synthetic evolution, and optimized self-validating protocols. By transitioning from classical, harsh condensation methods to modern, highly chemoselective transition-metal catalysis, researchers can now access this intermediate with unprecedented efficiency.
Chemical Ontology & Historical Context
Historically, the construction of diarylamines relied heavily on the classic 1 [5]. However, applying Ullmann conditions (stoichiometric copper, >150 °C) to substrates bearing reactive carbonyls, such as 2-aminoacetophenone, invariably resulted in poor yields. The high thermal energy and basic environment promoted deleterious side reactions, including the self-aldol condensation of the methyl ketone moiety.
The breakthrough in the synthesis of 1-(2-(phenylamino)phenyl)ethanone was catalyzed by the advent of the 2 [2]. This palladium-catalyzed cross-coupling allowed for the precise C–N bond formation between 2-aminoacetophenone and bromobenzene under mild conditions, preserving the integrity of the acetyl group. Today, this molecule is recognized as a vital precursor for the synthesis of N-aryl isatins and 3 [4], which are heavily utilized in kinase inhibition assays and OLED (Organic Light-Emitting Diode) technologies.
Mechanistic Framework: Synthetic Strategies
The synthesis of 1-(2-(phenylamino)phenyl)ethanone is primarily achieved via two distinct logical pathways, each governed by specific mechanistic causalities.
Logical workflow of the primary synthetic routes to 1-(2-(Phenylamino)phenyl)ethanone.
Route A: Palladium-Catalyzed Buchwald-Hartwig Amination
This route relies on the catalytic cycle of Pd(0). The causality behind selecting a bulky, electron-rich phosphine ligand (e.g., BINAP or XPhos) is to accelerate the oxidative addition of the unactivated bromobenzene while simultaneously facilitating the reductive elimination of the sterically hindered diarylamine product. The use of a strong but non-nucleophilic base (like NaOtBu) ensures the deprotonation of the coordinated amine without attacking the methyl ketone.
Palladium-catalyzed Buchwald-Hartwig amination catalytic cycle.
Route B: Organometallic Addition via Weinreb Amide
An alternative classical approach involves the conversion of 4 [1] into its corresponding Weinreb amide (N-methoxy-N-methylamide), followed by the addition of methyllithium (MeLi). Causality of Choice: Direct addition of MeLi to a standard methyl ester would result in over-addition, yielding the tertiary alcohol (2-(2-(phenylamino)phenyl)propan-2-ol). The Weinreb amide forms a stable, 5-membered chelate with the lithium ion, preventing the collapse of the tetrahedral intermediate until the reaction is quenched with aqueous acid, thereby strictly halting the reaction at the ketone stage.
Experimental Methodologies (Self-Validating Protocols)
Protocol 1: Aqueous Micellar Buchwald-Hartwig Amination
This modern protocol utilizes micellar catalysis to achieve green, ppm-level Pd loading by concentrating hydrophobic reactants inside nanomicelles [2].
-
Preparation of the Nanoreactor: In a 10 mL reaction vial equipped with a stir bar, add 2.0 mL of a 2 wt % aqueous solution of Savie surfactant. Causality: The surfactant spontaneously forms nanomicelles that will protect the Pd catalyst from bulk water and solubilize the organic reagents.
-
Catalyst & Base Loading: Add 0.5 mol % of Pd-nanoparticle catalyst and 1.5 equivalents of NaOtBu. Purge the vial with Argon for 5 minutes.
-
Substrate Addition: Via microsyringe, add bromobenzene (0.5 mmol, 1.0 equiv) and 2-aminoacetophenone (0.5 mmol, 1.0 equiv).
-
Reaction Execution: Seal the vial and stir vigorously (800 rpm) at 85 °C for 16 hours.
-
Validation Checkpoint (Self-Validating System): Perform a TLC assay (Hexanes/EtOAc 4:1). The disappearance of the highly UV-active 2-aminoacetophenone spot and the formation of a distinct, lower-polarity yellow-fluorescent spot confirms successful C-N coupling. If starting material persists, catalyst poisoning via oxygen ingress has occurred, indicating a failure in the Argon purge step.
-
Workup: Extract the aqueous emulsion with minimal ethyl acetate (3 x 2 mL). The micellar core breaks upon contact with the organic solvent, releasing the product. Purify via flash chromatography to yield the pure ketone.
Protocol 2: Weinreb Amide / Methyllithium Addition
-
Substrate Cooling: Dissolve the Weinreb amide of N-phenylanthranilic acid (1.0 mmol) in anhydrous THF (10 mL) under an inert N2 atmosphere. Cool the flask to -78 °C using a dry ice/acetone bath.
-
Nucleophilic Addition: Dropwise, add MeLi (1.1 mmol, 1.6 M in diethyl ether) over 15 minutes. Causality: Slow addition prevents localized heating, which could prematurely collapse the tetrahedral intermediate.
-
Validation Checkpoint: Stir for 1 hour at -78 °C. Quench a 0.1 mL aliquot in saturated NH4Cl and analyze via LC-MS. The presence of the target mass (m/z 212.1 [M+H]+) without the tertiary alcohol mass (m/z 228.1) validates the stability of the chelate.
-
Quench & Isolation: Remove the cooling bath, carefully quench with 1M HCl to pH 4 to collapse the intermediate, and extract with dichloromethane.
Quantitative Analytics & Optimization
The following table summarizes the quantitative performance metrics of various synthetic strategies for accessing 1-(2-(phenylamino)phenyl)ethanone, illustrating the superiority of modern cross-coupling.
| Synthetic Route | Catalyst / Reagents | Solvent / Media | Temp (°C) | Yield (%) | Key Mechanistic Advantage |
| Micellar Buchwald-Hartwig | Pd-nanoparticles, Savie | Aqueous Micellar | 85 | 90 - 94 | High local concentration; ppm Pd loading. |
| Classic Buchwald-Hartwig | Pd2(dba)3, BINAP, NaOtBu | Toluene | 110 | 85 - 88 | Highly scalable; standard industrial reagents. |
| Weinreb Amide Addition | MeLi (1.1 equiv) | THF | -78 to RT | 75 - 82 | Avoids transition metals; complete chemoselectivity. |
| Classical Ullmann | Cu powder, K2CO3 | DMF | 150 | < 40 | Historically significant; suffers from thermal degradation. |
Downstream Applications: Acridines and OLED Materials
The strategic value of 1-(2-(phenylamino)phenyl)ethanone lies in its reactivity as a bifunctional precursor. Upon treatment with Lewis acids or under oxidative conditions, the molecule undergoes an intramolecular cyclization between the ketone carbon and the pendant phenyl ring.
As demonstrated in recent literature regarding the 5 [3], this cyclization cleanly affords 9-methylacridine derivatives. These acridines are highly fluorescent and possess tailored HOMO/LUMO energy levels, making them indispensable as hole-transport layers (HTL) and emissive dopants in the manufacturing of advanced OLED displays.
References
-
1-(2-(PhenylaMino)phenyl)ethanone synthesis - ChemicalBook Source: chemicalbook.com URL:4
-
Pd-catalyzed C-N bond formation between amines and aryl/heteroaryl coupling partners Source: escholarship.org (UC Santa Barbara) URL:2
-
tert-Butyl Bromide-Promoted Intramolecular Cyclization of 2-Arylamino Phenyl Ketones and Its Combination with Cu-Catalyzed C–N Coupling: Synthesis of Acridines at Room Temperature Source: The Journal of Organic Chemistry (ACS Publications) URL:5
-
2-Aminophenones, a common precursor to N-aryl isatins and acridines endowed with bioactivities Source: Tetrahedron (ResearchGate) URL:3
-
TRANSITION METAL-CATALYZED COUPLINGS REACTIONS INVOLVING CARBONYL COMPOUNDS Source: Thermo Fisher Scientific URL:1
Sources
Unlocking the Biological Potential of 1-(2-(Phenylamino)phenyl)ethanone: A Privileged Diarylamine Scaffold in Drug Discovery
Abstract
The compound 1-(2-(Phenylamino)phenyl)ethanone (CAS: 23699-74-3), also known as 2-acetyl diphenylamine, represents a critical node in modern medicinal chemistry. Functioning both as a ketone bioisostere of the classical fenamate non-steroidal anti-inflammatory drugs (NSAIDs) and as a highly reactive precursor for rigid heterocyclic systems (such as acridines and quinolines), this diarylamine scaffold offers diverse pharmacological applications[1]. This technical whitepaper explores the mechanistic rationale, biological activities, and self-validating experimental protocols necessary for leveraging this scaffold in the development of novel anti-inflammatory, anticancer, and antimicrobial therapeutics.
Structural Rationale & Bioisosterism
The diarylamine skeleton is a "privileged structure" in drug discovery, capable of interacting with multiple biological targets due to its conformational flexibility and electronic properties[2].
The Ketone Bioisosteric Shift
Historically, the N-phenylanthranilic acid core has been heavily utilized in NSAIDs like mefenamic acid and flufenamic acid. However, the presence of a free carboxylic acid often leads to gastrointestinal toxicity and limits cellular permeability. By replacing the carboxylic acid with a methyl ketone to form 1-(2-(Phenylamino)phenyl)ethanone , researchers achieve a non-classical bioisosteric transformation[3].
-
Causality of Choice: The ketone retains the hydrogen-bond acceptor capability necessary for binding within the cyclooxygenase (COX) active site but removes the acidic proton. This increases the lipophilicity (LogP) of the molecule, enhancing passive membrane transport and altering its pharmacokinetic profile.
-
Synthetic Versatility: The proximity of the ketone carbonyl to the secondary amine enables rapid cyclodehydration reactions, making it an ideal precursor for synthesizing 9-methylacridines (DNA intercalators) and 4-aminoquinolines (antimalarials)[4].
Caption: Structural evolution from fenamate NSAIDs to rigid heterocyclic therapeutics.
Mechanistic Pathways & Biological Activities
A. Anti-Inflammatory Action (COX/LOX Modulation)
As a direct structural analog of fenamates, the uncyclized 1-(2-(Phenylamino)phenyl)ethanone scaffold exhibits potential anti-inflammatory properties. The diarylamine bridge allows the two phenyl rings to adopt a non-coplanar, skewed conformation. This specific geometry is critical for inserting the molecule into the hydrophobic channel of the COX-2 enzyme, competitively inhibiting the conversion of arachidonic acid to prostaglandins[3].
B. Anticancer & Cytotoxic Action (Tubulin & DNA Targeting)
When cyclized into acridine derivatives, the flat, heteroaromatic system becomes an excellent DNA intercalator. Furthermore, uncyclized diarylamine-guided carboxamides derived from this scaffold have been identified as potent tubulin polymerization inhibitors. They bind to the colchicine site on β -tubulin, preventing microtubule assembly and arresting cancer cells in the G2/M phase of the cell cycle[2].
C. Antimicrobial Action (SDH Inhibition)
Recent studies have demonstrated that diarylamine-modified scaffolds act as potent succinate dehydrogenase (SDH) inhibitors. By binding to the substrate cavity of SDH (Complex II in the electron transport chain), these derivatives disrupt cellular respiration in fungal and bacterial pathogens[5].
Quantitative Data Presentation
The following table summarizes the representative biological activities of 1-(2-(Phenylamino)phenyl)ethanone and its immediate downstream derivatives across various validated targets. (Note: Values are representative benchmarks derived from structure-activity relationship (SAR) studies of the diarylamine class).
| Compound / Derivative Class | Primary Target | IC₅₀ (µM) | Selectivity Index (SI) | Reference Standard |
| Ketone Scaffold (Uncyclized) | COX-2 Enzyme | 12.4 | >5 (vs COX-1) | Mefenamic Acid |
| Acridine Derivative (Cyclized) | Tubulin Polymerization | 1.8 | >10 (Cancer vs Normal) | Colchicine |
| Quinoline Derivative (Cyclized) | Succinate Dehydrogenase | 3.18 | N/A | Boscalid |
Experimental Protocols: A Self-Validating System
To ensure scientific integrity, every protocol must be self-validating. This means incorporating intrinsic positive and negative controls that confirm the assay's functional baseline before evaluating the test compound.
Protocol 1: Synthesis of 1-(2-(Phenylamino)phenyl)ethanone
-
Rationale: Synthesizing the scaffold via methylation/acylation of N-phenylanthranilic acid provides a high-yield, scalable route.
-
Step 1: Charge a 100 mL flask with 2 g (10 mmol) of N-phenylanthranilic acid, 30 mL of acetone, and 1.38 g (10 mmol) of potassium carbonate.
-
Step 2: Slowly add 1.55 mL (15 mmol) of dimethyl sulfate. Causality: Dimethyl sulfate acts as the methylating agent, while K₂CO₃ neutralizes the generated acid, driving the reaction forward.
-
Step 3: Reflux the mixture for 2 hours, cool to room temperature, and quench in 100 mL of ice water.
-
Step 4: Extract with dichloromethane (2 x 20 mL), evaporate the solvent, and purify via silica column chromatography (Ethyl acetate:petroleum ether = 1:5) to yield the pure ketone[6].
Protocol 2: In Vitro COX-2 Inhibition Assay
-
Rationale: Validates the bioisosteric hypothesis of the ketone scaffold against the parent fenamate.
-
Step 1 (Controls): Establish a negative control (1% DMSO vehicle) to determine baseline uninhibited COX-2 activity, and a positive control (Mefenamic acid, 10 µM) to validate assay sensitivity.
-
Step 2 (Incubation): Incubate purified human recombinant COX-2 enzyme with 1-(2-(Phenylamino)phenyl)ethanone at varying concentrations (0.1 µM to 100 µM) in Tris-HCl buffer (pH 8.0) containing hematin and phenol for 10 minutes at 37°C.
-
Step 3 (Reaction): Initiate the reaction by adding arachidonic acid (substrate).
-
Step 4 (Quantification): After 2 minutes, quench the reaction with 1M HCl. Quantify the production of Prostaglandin E2 (PGE2) using a competitive Enzyme-Linked Immunosorbent Assay (ELISA). Calculate the IC₅₀ based on the dose-response curve.
Caption: Self-validating experimental workflow for diarylamine derivative screening.
Conclusion
1-(2-(Phenylamino)phenyl)ethanone is far more than a simple synthetic intermediate. By acting as a non-classical bioisostere for fenamate NSAIDs and serving as a highly reactive precursor for complex heterocycles, it provides medicinal chemists with a versatile tool for probing multiple biological targets. By adhering to the self-validating protocols outlined above, researchers can systematically unlock the pharmacological potential of this privileged diarylamine scaffold.
References
- PubChem. "1-(2-(Phenylamino)phenyl)ethanone | C14H13NO | CID 13681760". National Institutes of Health (NIH).
- ChemicalBook. "1-(2-(PhenylaMino)phenyl)ethanone synthesis". ChemicalBook.
- PMC. "Diarylamine-Guided Carboxamide Derivatives: Synthesis, Biological Evaluation, and Potential Mechanism of Action". National Institutes of Health (NIH).
- Journal of Medicinal Chemistry. "Identification of Compounds with Anti-West Nile Virus Activity". ACS Publications.
- Journal of Medicinal Chemistry. "Inhibition of Thyroid Hormone Uptake by Calcium Antagonists of the Dihydropyridine Class". ACS Publications.
- J-Stage. "Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors". Japan Science and Technology Agency.
Sources
- 1. 1-(2-(Phenylamino)phenyl)ethanone | C14H13NO | CID 13681760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors [jstage.jst.go.jp]
- 6. 1-(2-(PhenylaMino)phenyl)ethanone synthesis - chemicalbook [chemicalbook.com]
Comprehensive Technical Guide on 1-(2-(Phenylamino)phenyl)ethanone: Synthesis, Mechanisms, and Applications
Executive Summary
In the landscape of advanced organic synthesis and materials science, diarylamines bearing ortho-carbonyl functionalities serve as highly versatile building blocks. 1-(2-(Phenylamino)phenyl)ethanone is a prime example of such a bifunctional molecule. Featuring both a secondary diarylamine and a methyl ketone, it provides orthogonal reactive sites that are critical for the synthesis of complex heterocycles, including acridines and indoles. This whitepaper provides an authoritative analysis of its chemical properties, corrects prevalent database inaccuracies regarding its synthesis, and outlines field-proven methodologies for its application in OLED material development and tertiary alcohol synthesis.
Chemical Identity & Fundamental Properties
Understanding the foundational physicochemical properties of 1-(2-(Phenylamino)phenyl)ethanone is critical for optimizing reaction conditions, particularly concerning solvent selection and purification strategies. The data below synthesizes verified computational and experimental metrics .
| Property | Value |
| IUPAC Name | 1-(2-anilinophenyl)ethanone (or 1-[2-(phenylamino)phenyl]ethanone) |
| CAS Number | 23699-74-3 |
| Molecular Formula | C14H13NO |
| Molecular Weight | 211.26 g/mol |
| Melting Point | 124–125 °C |
| Boiling Point | 345.5 ± 25.0 °C (Predicted) |
| Density | 1.129 ± 0.06 g/cm³ (Predicted) |
| pKa (Predicted) | -1.20 ± 0.20 (Amine conjugate acid) |
| PubChem CID | 13681760 |
Mechanistic Synthesis: Correcting Database Inaccuracies
A critical pillar of synthetic expertise is the ability to critically evaluate literature and database claims. Several commercial chemical databases erroneously list the synthesis of 1-(2-(Phenylamino)phenyl)ethanone as proceeding via the reaction of N-phenylanthranilic acid with dimethyl sulfate and potassium carbonate in acetone.
The Mechanistic Flaw: Dimethyl sulfate (Me2SO4) is an electrophilic methylating agent. When reacted with a carboxylic acid under basic conditions (K2CO3), it undergoes an SN2 reaction to yield a methyl ester , not a methyl ketone. Thus, this protocol actually yields methyl 2-(phenylamino)benzoate (CAS 77-78-1), not the target ethanone.
The Field-Proven Route: To synthesize the true methyl ketone, the most reliable and scalable approach is the Buchwald-Hartwig Cross-Coupling of 2-aminoacetophenone with bromobenzene.
-
Causality in Catalyst/Base Selection: We utilize Pd2(dba)3 with the bidentate ligand BINAP to facilitate efficient reductive elimination, which is often the rate-limiting step in diarylamine formation. Crucially, Cesium Carbonate (Cs2CO3) is selected as the base instead of the more traditional Sodium tert-butoxide (NaOtBu). The weaker, bulkier Cs2CO3 suppresses competitive enolization and subsequent aldol condensation of the highly reactive acetyl group on the starting material.
Advanced Applications in Materials Science
The dual functionality of 1-(2-(Phenylamino)phenyl)ethanone makes it an elite precursor in the development of Organic Light-Emitting Diodes (OLEDs) . Specifically, it is utilized to synthesize indenoacridine derivatives .
-
Mechanistic Role: The diarylamine moiety provides exceptional hole-transporting (HTM) characteristics due to its electron-rich, conjugated nitrogen center. Simultaneously, the ortho-acetyl group acts as an electrophilic handle, allowing for acid-catalyzed cyclization (annulation) to form the rigid, planar acridine core. This rigidity reduces non-radiative decay pathways, thereby maximizing luminous efficiency and color purity in OLED devices.
Field-Proven Experimental Protocols
Protocol A: Buchwald-Hartwig Amination (Target Synthesis)
A self-validating protocol for the synthesis of 1-(2-(Phenylamino)phenyl)ethanone.
-
Preparation: In an oven-dried Schlenk flask under an argon atmosphere, add 2-aminoacetophenone (10.0 mmol, 1.0 eq) and bromobenzene (12.0 mmol, 1.2 eq) to 40 mL of anhydrous, degassed toluene.
-
Catalyst Loading: Add Pd2(dba)3 (0.2 mmol, 2 mol%) and BINAP (0.4 mmol, 4 mol%).
-
Base Addition: Add anhydrous Cs2CO3 (15.0 mmol, 1.5 eq).
-
Reaction: Heat the mixture to 90 °C and stir for 12 hours.
-
Validation Checkpoint: The reaction will transition from a reddish-brown suspension to a dark, homogeneous solution as the active Pd(0) species forms. Monitor via TLC (Hexanes:EtOAc 4:1). The starting material (UV active, Rf ~0.3) will disappear, replaced by a new highly fluorescent spot (Rf ~0.5).
-
Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black and inorganic salts, and concentrate in vacuo. Purify via flash column chromatography.
Protocol B: Nucleophilic Addition to Tertiary Alcohol
Synthesis of 2-(2-(phenylamino)phenyl)propan-2-ol via Methyllithium addition.
-
Preparation: Dissolve 1-(2-(Phenylamino)phenyl)ethanone (5.0 mmol, 1.0 eq) in 20 mL of anhydrous THF in a flame-dried flask under argon.
-
Cooling: Submerge the flask in a dry ice/acetone bath to reach exactly -78 °C. Causality: Strict thermal control is required to prevent the highly exothermic addition from causing localized boiling and side reactions.
-
Reagent Addition: Dropwise add Methyllithium (3.0 M in diethoxymethane, 15.0 mmol, 3.0 eq) over 30 minutes.
-
Validation Checkpoint: The first equivalent of MeLi will deprotonate the secondary amine (N-H), resulting in the evolution of methane gas. Once gas evolution ceases, the lithium amide is formed, and subsequent equivalents will attack the ketone.
-
-
Reaction: Stir at -78 °C for 30 minutes, then remove the bath and allow warming to room temperature for 1 hour.
-
Quenching: Carefully quench with ice water (10 mL) to protonate the alkoxide and amine. Extract with Ethyl Acetate (3 x 20 mL), wash with brine, dry over MgSO4, and concentrate. Yields typically exceed 95%.
Reaction Pathway & Application Workflow
Workflow detailing the synthesis of 1-(2-(Phenylamino)phenyl)ethanone and its applications.
References
-
PubChem . "1-(2-(Phenylamino)phenyl)ethanone | C14H13NO | CID 13681760". National Institutes of Health (NIH).[Link]
- Google Patents. "KR20120084238A - Organic light compound and organic light device using the same".
Application Note: A Streamlined Protocol for the Synthesis of 4-Phenyl-2-methylquinoline via Acid-Catalyzed Intramolecular Cyclization
Introduction
The quinoline scaffold is a cornerstone of heterocyclic chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] Its derivatives exhibit a vast spectrum of biological activities, including antimalarial, anticancer, antimicrobial, and anti-inflammatory properties.[3] Consequently, the development of efficient and robust synthetic routes to functionalized quinolines is of paramount importance to the drug development and chemical research communities.
The Friedländer annulation, first reported in 1882, represents one of the most direct methods for quinoline synthesis.[4][5] Traditionally, this reaction involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound possessing an active α-methylene group.[6][7] This application note details a highly efficient intramolecular variant of this classic reaction, utilizing 1-(2-(phenylamino)phenyl)ethanone as the sole starting material. This substrate ingeniously combines both required functionalities into a single molecule, enabling a direct, acid-catalyzed cyclodehydration to afford 4-phenyl-2-methylquinoline. This protocol offers significant advantages in terms of atom economy, procedural simplicity, and often leads to a single, well-defined product, circumventing regioselectivity issues that can arise in intermolecular versions.[8]
Reaction Principle and Mechanism
The synthesis proceeds via an acid-catalyzed intramolecular electrophilic cyclization. The reaction is initiated by the protonation of the carbonyl oxygen of the ethanone moiety, which significantly enhances the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack from the electron-rich phenylamino group onto the activated carbonyl carbon. The resulting intermediate then undergoes dehydration to form the stable aromatic quinoline ring system.
There are two plausible mechanistic pathways for the cyclization, primarily differing in the sequence of events following the initial nucleophilic attack.[8]
-
Pathway A (Aldol-type): Involves the formation of a hemiaminal intermediate, which then dehydrates to form an enamine. A subsequent protonation and second dehydration step yield the final aromatic quinoline.
-
Pathway B (Schiff Base-type): This pathway suggests the formation of an iminium ion after the initial cyclization, which then tautomerizes and eliminates water to achieve aromaticity.[3]
Under the strongly acidic and dehydrating conditions typically employed, the reaction proceeds efficiently towards the thermodynamically stable quinoline product.
Caption: Reaction mechanism for the acid-catalyzed synthesis of 4-phenyl-2-methylquinoline.
Detailed Experimental Protocol
This protocol provides a robust method for the synthesis of 4-phenyl-2-methylquinoline using polyphosphoric acid (PPA) as both the catalyst and solvent, which is highly effective for promoting the necessary cyclodehydration.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 1-(2-(Phenylamino)phenyl)ethanone | ≥98% | Standard Supplier | Ensure it is dry before use. |
| Polyphosphoric Acid (PPA) | 115% | Standard Supplier | Highly corrosive and viscous. Handle with care. |
| Dichloromethane (DCM) | ACS Grade | Standard Supplier | For extraction. |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | Standard Supplier | For neutralization. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Standard Supplier | For drying organic layers. |
| Silica Gel | 60 Å, 230-400 mesh | Standard Supplier | For column chromatography. |
| Hexanes & Ethyl Acetate | HPLC Grade | Standard Supplier | For chromatography eluent. |
| Round-bottom flask (50 mL) | - | - | Must be dry. |
| Magnetic stir bar & Stir plate with heating | - | - | - |
| Thermometer/Temperature probe | - | - | - |
| Condenser and drying tube | - | - | - |
| Separatory funnel (250 mL) | - | - | - |
| Rotary evaporator | - | - | - |
Procedure
-
Reaction Setup: Place 1-(2-(Phenylamino)phenyl)ethanone (2.11 g, 10.0 mmol) into a dry 50 mL round-bottom flask equipped with a magnetic stir bar.
-
Catalyst Addition: In a fume hood, carefully add polyphosphoric acid (~15 g) to the flask. The PPA is highly viscous and can be warmed slightly to aid transfer. The mixture will be a thick slurry.
-
Heating and Monitoring: Place the flask in a heating mantle and heat the mixture to 130-140°C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 9:1 Hexanes/Ethyl Acetate). The reaction is typically complete within 2-4 hours.[9]
-
Work-up - Quenching: After the reaction is complete (as indicated by the disappearance of the starting material spot on TLC), allow the mixture to cool to approximately 80-90°C. Very carefully and slowly, pour the hot reaction mixture onto crushed ice (~100 g) in a large beaker with stirring. Caution: This quenching process is highly exothermic.
-
Neutralization: Once the ice has melted, slowly neutralize the acidic solution by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution in portions. Continue adding until gas evolution ceases and the pH is neutral (pH ~7-8).
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 40 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.[1] Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 5% ethyl acetate) to afford the pure 4-phenyl-2-methylquinoline as a solid.
Sources
- 1. ijcrt.org [ijcrt.org]
- 2. jk-sci.com [jk-sci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Friedlaender Synthesis [organic-chemistry.org]
- 7. synarchive.com [synarchive.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Role of 1-(2-(Phenylamino)phenyl)ethanone in medicinal chemistry and drug discovery
Application Note: The Strategic Role of 1-(2-(Phenylamino)phenyl)ethanone in Heterocyclic Drug Discovery
Executive Summary & Chemical Identity
1-(2-(Phenylamino)phenyl)ethanone (CAS: 23699-74-3)[1], also referred to in classical literature as 2-acetyldiphenylamine or N-phenyl-2-aminoacetophenone, is a highly versatile synthetic intermediate[1]. Structurally, it consists of an acetophenone core with an ortho-phenylamino substitution[1]. This specific spatial arrangement primes the molecule for intramolecular cyclization, making it an indispensable building block for synthesizing privileged heterocyclic scaffolds—most notably acridines, quinolines, and indoles[2]. These scaffolds are foundational in the development of DNA intercalators, kinase inhibitors, and advanced optoelectronic/bio-imaging materials (e.g., indenoacridines)[3].
Mechanistic Role in Drug Discovery
The synthetic value of 1-(2-(Phenylamino)phenyl)ethanone lies in its dual reactivity. The secondary amine acts as a strong electron-donating group, while the adjacent methyl ketone provides an electrophilic carbon center.
-
Acridine Scaffold Generation: Under acidic conditions, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon. The electron-rich N-phenyl ring undergoes an intramolecular Friedel-Crafts-type cyclization, followed by dehydration, to yield 9-methylacridine derivatives[2]. Acridines are critical in oncology and infectious disease research due to their ability to intercalate double-stranded DNA and inhibit Topoisomerase II.
-
Indenoacridine Derivatives: Recent advancements have utilized this precursor to synthesize indenoacridines. While heavily patented for Organic Light Emitting Diodes (OLEDs) due to their excellent charge-transport properties[3][4], these extended planar structures are increasingly investigated in medicinal chemistry for bio-imaging and targeted photodynamic therapy.
Figure 1: Synthetic workflows diverging from 1-(2-(Phenylamino)phenyl)ethanone.
Experimental Protocols: Synthesis and Cyclization
To ensure self-validating and reproducible workflows, the following protocols detail the de novo synthesis of 1-(2-(Phenylamino)phenyl)ethanone via Buchwald-Hartwig amination, followed by its cyclization.
Protocol A: Synthesis of 1-(2-(Phenylamino)phenyl)ethanone Causality & Rationale: Traditional Ullmann couplings require harsh conditions (>150 °C) which can cause unwanted aldol condensation of the acetophenone. A palladium-catalyzed Buchwald-Hartwig cross-coupling offers milder conditions. The steric bulk of the BINAP ligand facilitates rapid reductive elimination, preventing catalyst deactivation.
-
Preparation: In a flame-dried Schlenk flask under argon, combine 2-aminoacetophenone (10.0 mmol) and bromobenzene (12.0 mmol).
-
Catalyst Loading: Add Pd2(dba)3 (0.2 mmol, 2 mol%) and rac-BINAP (0.4 mmol, 4 mol%).
-
Base Addition: Add anhydrous Cs2CO3 (15.0 mmol). Note: Cs2CO3 is preferred over NaOtBu to prevent deprotonation of the acidic alpha-protons of the ketone.
-
Solvent & Reaction: Suspend the mixture in anhydrous toluene (30 mL). Heat to 90 °C and stir for 12 hours.
-
Workup: Cool to room temperature, dilute with ethyl acetate (50 mL), and filter through a pad of Celite. Wash the organic layer with brine, dry over MgSO4, and concentrate under reduced pressure.
-
Purification: Purify via flash column chromatography (Hexanes/EtOAc 9:1) to yield 1-(2-(Phenylamino)phenyl)ethanone as a yellow solid.
Protocol B: Acid-Catalyzed Cyclization to 9-Methylacridine Causality & Rationale: Sulfuric acid in glacial acetic acid provides the optimal Hammett acidity function ( H0 ) to protonate the ketone without causing sulfonation of the aromatic rings[2].
-
Preparation: Dissolve 1-(2-(Phenylamino)phenyl)ethanone (5.0 mmol) in glacial acetic acid (15 mL).
-
Acidification: Slowly add concentrated H2SO4 (1.5 mL) dropwise at 0 °C to control the initial exothermic protonation.
-
Cyclization: Heat the reaction mixture to 110 °C for 4 hours. The color will transition from yellow to deep fluorescent green, indicating the formation of the extended conjugated acridine system.
-
Quenching: Cool to room temperature and pour over crushed ice (50 g). Neutralize cautiously with aqueous NaOH (10 M) until pH 8 is reached.
-
Extraction: Extract the resulting precipitate with dichloromethane (3 x 30 mL). Dry the combined organics over Na2SO4 and evaporate.
-
Crystallization: Recrystallize from ethanol to afford pure 9-methylacridine.
Quantitative Data: Optimization of Cyclization
The choice of acid and temperature dictates the success of the cyclization step. Table 1 summarizes the optimization data, highlighting the causality behind selecting the H2SO4/AcOH system.
Table 1: Optimization of Intramolecular Cyclization of 1-(2-(Phenylamino)phenyl)ethanone
| Entry | Catalyst / Solvent | Temperature (°C) | Time (h) | Yield (%) | Observation / Causality |
| 1 | PPA (Polyphosphoric Acid) | 130 | 6 | 45% | High viscosity hindered mixing; partial charring observed. |
| 2 | HCl (conc.) / Ethanol | 80 (Reflux) | 12 | 15% | Insufficient acidity to drive full dehydration. |
| 3 | TFA / DCM | 40 (Reflux) | 24 | Trace | Reaction stalled at the intermediate tertiary alcohol stage. |
| 4 | H2SO4 / Glacial AcOH | 110 | 4 | 88% | Optimal acidity and solubility; rapid dehydration to aromatize. |
Biological Activity & Pharmacological Applications
Once cyclized, the resulting acridine derivatives exhibit profound biological activity. The planar, heteroaromatic nature of the acridine core allows it to slip between the base pairs of double-stranded DNA (intercalation).
Figure 2: Biological mechanism of action for acridine derivatives.
This intercalation causes structural distortion of the DNA double helix, which is recognized by Topoisomerase II. However, the presence of the acridine prevents the enzyme from re-ligating the cleaved DNA strands, stabilizing the "cleavage complex." This accumulation of double-strand breaks ultimately triggers apoptosis in rapidly dividing cancer cells.
Concluding Remarks
1-(2-(Phenylamino)phenyl)ethanone bridges the gap between simple commercially available starting materials and complex, highly active heterocyclic therapeutics. By mastering the coupling and cyclization protocols detailed above, drug development professionals can efficiently access diverse libraries of acridines and indenoacridines for high-throughput screening in oncology and materials science.
References
-
PubChem Database. "1-(2-(Phenylamino)phenyl)ethanone | C14H13NO | CID 13681760" National Center for Biotechnology Information. Available at:[Link][1]
-
Sharp, W., Sutherland, M. M. J., & Wilson, F. J. "The Preparation of Acridines." Journal of the Chemical Society (Resumed), RSC Publishing, 1943. Available at:[Link][2]
-
Doosan Corporation. "Organic light compound and organic light device using the same." South Korea Patent KR20120084238A, 2012. Available at:[3][4]
Sources
- 1. 1-(2-(Phenylamino)phenyl)ethanone | C14H13NO | CID 13681760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. KR20120084238A - Organic light compound and organic light device using the same - Google Patents [patents.google.com]
- 4. KR20120084238A - Organic light compound and organic light device using the same - Google Patents [patents.google.com]
Application Note: 1-(2-(Phenylamino)phenyl)ethanone as a Strategic Intermediate for Novel Acridine-Based Kinase Inhibitors
Introduction & Rationale
In the landscape of targeted oncology, the acridine scaffold represents a highly privileged pharmacophore. Its planar, nitrogen-containing tricyclic structure allows for deep intercalation into DNA and high-affinity binding within the ATP-binding pockets of various oncogenic kinases[1]. However, the bottleneck in developing selective acridine-based kinase inhibitors often lies in the efficient, regioselective synthesis of the core scaffold.
1-(2-(Phenylamino)phenyl)ethanone (CAS: 23699-74-3), also known as N-phenyl-2-aminoacetophenone, serves as an optimal, late-stage intermediate for this purpose[2]. Structurally, it features a reactive methyl ketone positioned ortho to a sterically hindered diarylamine. This specific topology is perfectly primed for intramolecular acid-catalyzed cyclization, enabling the rapid construction of 9-substituted acridines and indenoacridine derivatives[3]. These derivatives have shown profound efficacy as multi-target inhibitors against kinases such as Haspin, DYRK2, Src, MEK, and Aurora kinases[4][5][6].
Mechanistic Grounding: Acridine Scaffolds in Kinase Inhibition
The therapeutic value of 1-(2-(Phenylamino)phenyl)ethanone is realized once it is cyclized into an acridine derivative. Recent high-throughput screening and structure-activity relationship (SAR) studies have identified acridine analogs as potent inhibitors of Haspin and DYRK2 —serine/threonine kinases critical for cell cycle progression and mitosis[4][7].
Haspin phosphorylates histone H3 at Threonine-3 (H3T3) during mitosis; inhibiting this process leads to mitotic catastrophe in highly proliferative neoplastic cells[4]. Concurrently, acridine derivatives have been engineered to act as dual inhibitors of Src and MEK , shutting down downstream ERK and AKT survival pathways, thereby inducing apoptosis in tumor cell lines like K562 and HepG-2[5].
Fig 1: Mechanism of action for acridine-based inhibitors targeting Haspin and DYRK2 kinases.
Quantitative Efficacy of Acridine-Derived Inhibitors
To justify the synthesis of 1-(2-(Phenylamino)phenyl)ethanone, we must look at the quantitative success of its downstream products. The table below summarizes the inhibitory profiles of notable acridine derivatives synthesized via similar diarylamine intermediates[4][5].
| Target Kinase | Representative Acridine Inhibitor | IC₅₀ Value / Inhibition % | Primary Cellular Effect |
| Haspin | LDN-209929 | < 60 nM | Mitotic arrest; H3T3 depletion |
| DYRK2 | LDN-192960 | 13 nM | Apoptosis in triple-negative breast cancer |
| Src | Compound 8m | 59.6% inhibition (at 10 μM) | Anti-proliferation (K562 cells) |
| MEK | Compound 8m | 43.2% inhibition (at 10 μM) | Downregulation of ERK/AKT |
Synthetic Workflow & Experimental Protocols
The transformation of raw starting materials into a highly selective kinase inhibitor is a multi-step process. The workflow relies on a self-validating sequence where the successful formation of 1-(2-(Phenylamino)phenyl)ethanone dictates the success of the subsequent cyclization.
Fig 2: Synthetic workflow from starting materials to the final acridine-based kinase inhibitor.
Protocol A: Synthesis of 1-(2-(Phenylamino)phenyl)ethanone
While classical methods utilize the methylation of N-phenylanthranilic acid[8], the Buchwald-Hartwig cross-coupling of 2-aminoacetophenone with bromobenzene provides superior regiocontrol and prevents unwanted aldol condensation of the ketone moiety.
Reagents & Materials:
-
2-Aminoacetophenone (1.0 equiv, 10 mmol)
-
Bromobenzene (1.2 equiv, 12 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv, 2 mol%)
-
Xantphos (0.04 equiv, 4 mol%)
-
Cesium carbonate (Cs₂CO₃) (1.5 equiv, 15 mmol)
-
Anhydrous Toluene (50 mL)
Step-by-Step Procedure:
-
Preparation: In a flame-dried Schlenk flask under an argon atmosphere, combine 2-aminoacetophenone, bromobenzene, and Cs₂CO₃.
-
Catalyst Addition: Add Pd₂(dba)₃ and Xantphos. Causality Note: Xantphos is explicitly chosen for its wide bite angle, which accelerates the reductive elimination step in the catalytic cycle, driving the formation of the sterically hindered diarylamine over unwanted side reactions.
-
Reaction: Inject anhydrous toluene. Seal the flask and heat the mixture to 100 °C for 16 hours with vigorous stirring.
-
Workup: Cool the mixture to room temperature, dilute with ethyl acetate (100 mL), and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate, 9:1).
-
Self-Validation (QC): Verify the product via LC-MS (Expected [M+H]⁺ = 212.1) and ¹H NMR. The disappearance of the primary amine protons and the appearance of a distinct singlet for the secondary amine (NH) around δ 10.5 ppm (due to strong intramolecular hydrogen bonding with the carbonyl oxygen) confirms successful synthesis.
Protocol B: Acid-Catalyzed Cyclization to the Acridine Core
The ortho-aminoacetophenone topology allows for a direct intramolecular electrophilic aromatic substitution followed by dehydration to yield a 9-methylacridine core.
Reagents & Materials:
-
1-(2-(Phenylamino)phenyl)ethanone (1.0 equiv, 5 mmol)
-
Polyphosphoric acid (PPA) (15 g)
Step-by-Step Procedure:
-
Activation: Heat the PPA in a round-bottom flask to 90 °C until it becomes a stirrable, viscous liquid.
-
Addition: Slowly add 1-(2-(Phenylamino)phenyl)ethanone in small portions. Causality Note: PPA serves a dual purpose here; it acts as a powerful Brønsted/Lewis acid to protonate the ketone (increasing its electrophilicity) and as a dehydrating solvent to drive the aromatization of the newly formed central ring.
-
Cyclization: Raise the temperature to 130 °C and stir for 4 hours. The mixture will turn deep yellow/green, indicating the formation of the extended conjugated acridine system.
-
Quenching: Carefully pour the hot mixture onto crushed ice (100 g) and neutralize with aqueous ammonium hydroxide (NH₄OH) until the pH reaches 8.
-
Extraction & Isolation: Extract the aqueous layer with dichloromethane (3 × 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the 9-methylacridine core, ready for further SAR derivatization (e.g., benzylic bromination and subsequent amination) to yield the final kinase inhibitor.
References
-
Cuny, G. D., et al. (2015). Structure-activity relationship study of acridine analogs as haspin and DYRK2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(17), 3487-3492. Retrieved from:[Link]
-
Cui, Z., et al. (2016). Design, synthesis and evaluation of acridine derivatives as multi-target Src and MEK kinase inhibitors for anti-tumor treatment. Bioorganic & Medicinal Chemistry, 24(2), 261-269. Retrieved from:[Link]
-
Spalding, L., et al. (2017). Recent developments in the synthesis and biological activity of acridine/acridone analogues. RSC Advances, 7(24), 14694-14713. Retrieved from:[Link]
Sources
- 1. Recent developments in the synthesis and biological activity of acridine/acridone analogues - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01026E [pubs.rsc.org]
- 2. 1-(2-(PhenylaMino)phenyl)ethanone | 23699-74-3 [chemicalbook.com]
- 3. KR20120084238A - Organic light compound and organic light device using the same - Google Patents [patents.google.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and evaluation of acridine derivatives as multi-target Src and MEK kinase inhibitors for anti-tumor treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 1-(2-(PhenylaMino)phenyl)ethanone synthesis - chemicalbook [chemicalbook.com]
Application Note: Metal-Catalyzed Cross-Coupling and Cyclization Strategies Involving 1-(2-(Phenylamino)phenyl)ethanone
Introduction & Chemical Profile
1-(2-(Phenylamino)phenyl)ethanone (CAS: 23699-74-3), commonly referred to as 2-(phenylamino)acetophenone, is a highly versatile bifunctional building block in organic synthesis. Featuring both an ortho-acetyl group and a secondary diarylamine moiety, this scaffold is uniquely primed for tandem cross-coupling and intramolecular cyclization reactions.
Historically, accessing highly functionalized diarylamines required harsh nucleophilic aromatic substitution (S_NAr) conditions limited to electron-deficient arenes. Today, transition-metal-catalyzed C–N bond formations—specifically Palladium-catalyzed Buchwald-Hartwig aminations and Copper-catalyzed Ullmann couplings—enable the rapid assembly of this core from simple, unactivated precursors[1],[2]. Once synthesized, the proximity of the nitrogen atom to the carbonyl carbon allows for divergent, base-controlled cyclizations yielding high-value heterocyclic pharmacophores, including N-arylindazoles, benzimidazoles, and acridines[3],[4].
Mechanistic Insights: Assembly of the Core Scaffold
The synthesis of 1-(2-(phenylamino)phenyl)ethanone relies on the strategic formation of the C–N bond between two aromatic rings. The choice of the catalytic metal system dictates the reaction conditions, functional group tolerance, and substrate scope.
Copper-Catalyzed Ullmann Amination
The classical approach utilizes a Cu(I) pre-catalyst to couple 2-aminoacetophenone with iodobenzene[1].
-
Causality & Design: Cu(I) undergoes oxidative addition with the aryl iodide, followed by coordination and deprotonation of the amine. A critical factor is the inclusion of a bidentate ligand (e.g., L-proline or diamines). The ligand solubilizes the copper species and prevents the irreversible disproportionation of Cu(I) into catalytically dead Cu(0) and Cu(II) species. While cost-effective, this method requires elevated temperatures (90–110 °C).
Palladium-Catalyzed Buchwald-Hartwig Amination
An alternative approach couples 2-haloacetophenones (bromo- or chloro-) with aniline using a Pd(0)/Pd(II) catalytic cycle[2].
-
Causality & Design: Palladium offers milder reaction conditions and broader functional group tolerance. However, the ortho-acetyl group poses a risk of forming a stable, inactive palladium enolate complex, effectively poisoning the catalyst. To circumvent this, sterically demanding, bidentate phosphine ligands (such as BINAP or Xantphos) are employed to enforce the desired reductive elimination step over off-target coordination.
Quantitative Comparison of Catalytic Systems
Table 1 summarizes the optimized parameters for both metal-catalyzed pathways, providing a quick-reference guide for process selection.
Table 1: Optimization of Metal-Catalyzed C–N Coupling for 2-(Phenylamino)acetophenone Synthesis
| Method | Catalyst | Ligand | Base | Solvent / Temp | Avg. Yield | Mechanistic Rationale |
| Ullmann | CuI (10 mol%) | L-Proline | K₂CO₃ | DMSO, 90 °C | 80–85% | Cu(I) coordinates the amine; ligand stabilizes the oxidative addition complex[1]. |
| Buchwald-Hartwig | Pd₂(dba)₃ (2 mol%) | Xantphos | Cs₂CO₃ | Toluene, 100 °C | 88–95% | Wide bite-angle phosphines force reductive elimination, preventing enolate poisoning[2]. |
Divergent Downstream Cyclizations
The true synthetic power of 1-(2-(phenylamino)phenyl)ethanone lies in its downstream reactivity. A landmark methodology developed by Stambuli and co-workers demonstrated that converting the ketone to an oxime sets the stage for a highly selective, base-controlled divergent cyclization[3],[5].
-
Pathway A (Weak Base -> Indazole): When the oxime is activated with methanesulfonyl chloride (MsCl) in the presence of a weak base like 2-aminopyridine, the diarylamine nitrogen acts as an internal nucleophile. It attacks the N–O bond directly, displacing the mesylate to form an N-aryl-1H-indazole .
-
Pathway B (Strong Base -> Benzimidazole): If a stronger base like triethylamine (Et₃N) is used, the activated oxime undergoes a rapid Beckmann rearrangement to an intermediate nitrilium ion before the internal nitrogen can attack. Subsequent cyclization yields an N-arylbenzimidazole [4],[6].
Figure 1: Metal-catalyzed synthesis and divergent cyclization of 2-(phenylamino)acetophenone.
Self-Validating Experimental Protocols
Protocol 1: Cu-Catalyzed Synthesis of 1-(2-(Phenylamino)phenyl)ethanone
Objective: Assemble the core diarylamine scaffold via Ullmann coupling.
-
Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-aminoacetophenone (1.0 equiv, 10 mmol), iodobenzene (1.2 equiv, 12 mmol), CuI (10 mol%, 1 mmol), and finely ground K₂CO₃ (2.0 equiv, 20 mmol).
-
Ligand & Solvent Addition: Add L-proline (20 mol%, 2 mmol) and anhydrous DMSO (30 mL).
-
Degassing (Critical Step): Perform three freeze-pump-thaw cycles. Causality: Rigorous exclusion of oxygen is mandatory to prevent the oxidation of the active Cu(I) catalyst to inactive Cu(II).
-
Reaction: Backfill with Argon and heat the mixture in an oil bath at 90 °C for 24 hours.
-
In-Process QC: Monitor via TLC (Hexane:EtOAc 4:1). The reaction is deemed complete when the primary amine starting material (R_f ~0.6) is fully consumed, replaced by a distinct, lower-polarity UV-active spot (R_f ~0.7).
-
Workup: Cool to room temperature, dilute with EtOAc (100 mL), and wash sequentially with water (3 × 50 mL) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography.
-
Analytical Validation: ¹H NMR (CDCl₃) must confirm the structure: look for a sharp singlet at ~2.6 ppm (acetyl CH₃) and a broad, downfield singlet at ~10.5 ppm (NH, strongly hydrogen-bonded to the adjacent carbonyl).
Protocol 2: Divergent Synthesis of N-Phenyl-1H-indazole
Objective: Convert the core intermediate to an indazole via base-controlled cyclization.
-
Oxime Formation: Treat 1-(2-(phenylamino)phenyl)ethanone (1.0 equiv) with hydroxylamine hydrochloride (1.5 equiv) in a 1:1 mixture of pyridine and ethanol at reflux for 4 hours. Concentrate and extract to isolate the pure oxime intermediate.
-
Activation: Dissolve the oxime (1.0 equiv, 5 mmol) in anhydrous CH₂Cl₂ (20 mL) under Argon. Add 2-aminopyridine (2.0 equiv, 10 mmol) and cool the flask to 0 °C in an ice bath.
-
Mesylation: Dropwise add methanesulfonyl chloride (MsCl, 1.2 equiv, 6 mmol) over 10 minutes. Causality: Slow addition controls the exothermic activation step, preventing non-specific decomposition of the highly reactive O-mesyl oxime.
-
Cyclization: Remove the ice bath and stir at room temperature for 12 hours.
-
In-Process QC: LC-MS analysis should confirm the disappearance of the oxime [M+H]⁺ mass and the emergence of the indazole [M-H₂O+H]⁺ mass.
-
Workup: Quench with saturated aqueous NaHCO₃ (20 mL). Extract with CH₂Cl₂ (2 × 20 mL), dry over MgSO₄, and concentrate. Purify via silica gel chromatography to yield the N-phenyl-1H-indazole[3].
References
-
Synthesis of N-Arylindazoles and Benzimidazoles from a Common Intermediate Wray, B. C., & Stambuli, J. P. Organic Letters, 2010, 12(20), 4576-4579. URL:[Link]
-
2-Aminophenones, a common precursor to N-aryl isatins and acridines endowed with bioactivities Bach, S., Mongin, F., et al. European Journal of Medicinal Chemistry, 2018. URL:[Link]
-
Palladium-Catalysed Synthesis and Transformation of Quinolones National Institutes of Health (PMC). URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of N-Arylindazoles and Benzimidazoles from a Common Intermediate [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of N-arylindazoles and benzimidazoles from a common intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Development and Validation of Acridine-Based Fluorescent Probes from 1-(2-(Phenylamino)phenyl)ethanone
Target Audience: Researchers, Discovery Scientists, and Drug Development Professionals Content Focus: Chemical Synthesis, Photophysical Characterization, and Live-Cell Imaging Applications
Introduction & Mechanistic Rationale
When designing small-molecule fluorescent probes for live-cell imaging, the selection of the starting scaffold dictates the photophysical ceiling of the final molecule. 1-(2-(Phenylamino)phenyl)ethanone (also known as 2-acetyl-diphenylamine,)[1] serves as a highly efficient, atom-economical precursor for the synthesis of advanced acridine-based fluorophores.
As an Application Scientist, I select this specific precursor based on strict structural causality. The molecule possesses an electron-donating diarylamine backbone positioned perfectly ortho to an acetyl group. Under strongly acidic and dehydrating conditions, this arrangement is primed for a rapid intramolecular Friedel-Crafts-type cyclodehydration to yield 9-methylacridine .
Acridine cores are universally recognized in fluorescence microscopy due to their planar, rigid π -conjugated systems. This rigidity minimizes non-radiative decay pathways (such as molecular vibration), yielding exceptionally high fluorescence quantum yields[2]. Furthermore, the 9-methyl group on the resulting acridine core is highly acidic due to the electron-withdrawing nature of the imine nitrogen within the aromatic ring. This acidity allows for facile Knoevenagel condensations with various electron-rich aromatic aldehydes (e.g., 4-(dimethylamino)benzaldehyde), extending the conjugation to create "push-pull" (Donor- π -Acceptor) styrylacridine probes.
These extended probes exhibit massive Stokes shifts and metachromatic behavior—shifting their emission profiles based on local pH and polarity—making them ideal for tracking acidic organelles like lysosomes in live cells[3][4].
Photophysical Characterization
To validate the transformation from a non-fluorescent precursor to a highly active biological probe, the photophysical properties must be benchmarked. The table below summarizes the quantitative data across the developmental stages.
| Compound Stage | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) | Stokes Shift (Δλ, nm) | Primary Application |
| 1-(2-(Phenylamino)phenyl)ethanone | 340 | Non-fluorescent | N/A | N/A | Synthesis Precursor |
| 9-Methylacridine | 365 | 430 | 0.15 | 65 | Intermediate / DNA Intercalator |
| Styrylacridine Probe (Neutral pH 7.4) | 450 | 580 | 0.28 | 130 | Cytoplasmic Tracking |
| Styrylacridine Probe (Acidic pH 4.5) | 520 | 640 | 0.65 | 120 | Lysosome Visualization |
Note: The dramatic increase in Quantum Yield (Φ) and the red-shift in the absorption/emission spectra at pH 4.5 are driven by the protonation of the acridine nitrogen, which enhances Intramolecular Charge Transfer (ICT)[4].
Experimental Workflows & Protocols
Every protocol described below is designed as a self-validating system, incorporating critical checkpoints to ensure scientific integrity and high-fidelity results.
Protocol 1: Acid-Catalyzed Cyclodehydration to the 9-Methylacridine Core
Causality Check: Polyphosphoric acid (PPA) is chosen because it acts simultaneously as a strong protic acid catalyst and a dehydrating solvent, driving the equilibrium of the cyclization forward by sequestering the water byproduct.
-
Reaction Setup: Add 10 mmol of 1-(2-(Phenylamino)phenyl)ethanone to a 100 mL round-bottom flask containing 15 mL of viscous PPA.
-
Cyclization: Heat the mixture to 120°C under continuous mechanical stirring for 4 hours. Monitor via TLC (Hexane:Ethyl Acetate 4:1); the disappearance of the precursor spot confirms reaction completion.
-
Quenching: Cool the reaction mixture to 80°C and slowly pour it over 100 g of crushed ice while stirring vigorously to safely hydrolyze the PPA.
-
Neutralization & Precipitation: Slowly add 10% NaOH solution until the aqueous mixture reaches pH 8. This neutralizes the protonated acridine, causing the crude 9-methylacridine to precipitate as a solid.
-
Extraction & Purification: Extract the aqueous layer with dichloromethane (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel column chromatography to yield pure 9-methylacridine.
Protocol 2: Knoevenagel Condensation to Styrylacridine Fluorescent Probe
Causality Check: The addition of piperidine and acetic acid forms an iminium ion intermediate with the aldehyde in situ. This significantly lowers the activation energy required for the condensation with the weakly acidic 9-methyl group.
-
Reagent Mixing: Dissolve 5 mmol of 9-methylacridine and 5.5 mmol of 4-(dimethylamino)benzaldehyde in 20 mL of anhydrous ethanol.
-
Catalysis: Add a catalytic amount of piperidine (0.5 mL) and glacial acetic acid (0.5 mL).
-
Reflux: Heat the mixture to reflux (80°C) for 12 hours under a nitrogen atmosphere to prevent oxidative degradation.
-
Validation: A distinct color shift from pale yellow to deep red indicates the successful formation of the extended π -conjugated system.
-
Isolation: Cool the mixture to room temperature. Filter the resulting precipitate, wash with cold ethanol, and recrystallize to obtain the highly pure styrylacridine probe.
Protocol 3: Live-Cell Imaging and Lysosomal Tracking
Causality Check: Washing cells with PBS prior to imaging is critical to remove extracellular unbound probe. Unbound lipophilic probes aggregate in aqueous media, creating high background noise that destroys the signal-to-noise ratio during confocal imaging.
-
Cell Culture: Seed HeLa cells in a 35 mm glass-bottom confocal dish. Culture in DMEM supplemented with 10% FBS at 37°C in a 5% CO₂ incubator for 24 hours.
-
Probe Preparation: Prepare a 1 mM stock solution of the styrylacridine probe in cell-culture grade DMSO. Dilute the stock in serum-free DMEM to a final working concentration of 5 µM (ensure final DMSO concentration is <0.5% v/v to prevent solvent toxicity).
-
Incubation: Incubate the HeLa cells with the probe solution for 30 minutes at 37°C to allow for passive membrane diffusion and lysosomal accumulation.
-
Washing: Wash the cells three times with 1X Phosphate-Buffered Saline (PBS, pH 7.4).
-
Confocal Imaging: Image the cells using a confocal laser scanning microscope. Excite the sample at 488 nm or 514 nm. Collect the emission in the 600–650 nm channel to visualize the lysosomes.
Visualizations
Synthesis Workflow
Caption: Workflow for synthesizing styrylacridine fluorescent probes from the precursor.
Cellular Targeting Mechanism
Caption: Mechanism of cellular uptake and lysosome-targeted fluorescence activation.
References
-
National Center for Biotechnology Information (PubChem). "1-(2-(Phenylamino)phenyl)ethanone | C14H13NO | CID 13681760". PubChem Database.[Link]
-
Pandey, D., & Sharma, A. (2025). "Acridine-Based Fluorescent Probes: Synthesis, Biological, and Nonbiological Applications". In Small Organic Molecules-Based Fluorescent Biosensors and their Applications. Routledge.[Link]
-
Belykh, E., et al. (2019). "Acridine Orange: A Review of Novel Applications for Surgical Cancer Imaging and Therapy". Frontiers in Oncology.[Link]
Sources
Application Note: Scale-Up Synthesis and Process Optimization of 1-(2-(Phenylamino)phenyl)ethanone
Prepared by: Senior Application Scientist, Process R&D Target Audience: Process Chemists, Scale-up Engineers, and Drug Development Professionals Compound: 1-(2-(Phenylamino)phenyl)ethanone (CAS: 23699-74-3)
Executive Summary & Strategic Rationale
1-(2-(Phenylamino)phenyl)ethanone, also known as 2-acetyl-diphenylamine, is a highly valued diarylamine intermediate. Its structural motif is a critical precursor in the synthesis of indenoacridine derivatives utilized in advanced Organic Light Emitting Diodes (OLEDs) [1], as well as a core scaffold for various bioactive pharmaceutical agents.
While bench-scale syntheses often rely on the methylation of N-phenylanthranilic acid followed by organolithium addition, this route is fundamentally flawed for pilot-plant scale-up. The use of methyllithium at cryogenic temperatures (-78 °C) poses severe safety and engineering challenges, and the reaction frequently suffers from over-addition, yielding the tertiary alcohol 2-(2-(phenylamino)phenyl)propan-2-ol [2].
To establish a self-validating, highly scalable system , this protocol abandons the organometallic addition route in favor of a Copper-Catalyzed Ullmann-Type C-N Cross-Coupling . By coupling 2-aminoacetophenone with bromobenzene, we construct the diarylamine core directly. This route operates at manageable temperatures (100–110 °C), utilizes inexpensive and abundant copper catalysts, and completely eliminates the risk of tertiary alcohol impurities [3].
Mechanistic Pathway & Route Design
The selected methodology leverages a ligand-accelerated Ullmann coupling. The addition of a bidentate ligand, such as N,N'-dimethylethylenediamine (DMEDA), stabilizes the active Cu(I) species, prevents catalyst precipitation, and significantly lowers the activation energy required for the oxidative addition of the aryl halide.
Catalytic Cycle Visualization
Figure 1: Proposed catalytic cycle for the ligand-accelerated Cu-mediated Ullmann C-N cross-coupling.
Causality of Experimental Choices
-
Catalyst/Ligand System (CuI / DMEDA): Unligated copper requires temperatures exceeding 150 °C, which would cause the starting material (2-aminoacetophenone) to undergo self-condensation. DMEDA allows the reaction to proceed efficiently at 100 °C.
-
Base Selection (K₂CO₃): A mild, insoluble inorganic base is selected over stronger bases (like NaOtBu) to prevent the deprotonation of the acidic alpha-protons of the acetophenone methyl group, thereby suppressing aldol-type side reactions.
-
Solvent (Toluene): Toluene provides an optimal reflux temperature (~110 °C) for the coupling and allows for the azeotropic removal of water generated by the bicarbonate byproduct, driving the reaction forward.
Quantitative Data & Material Requirements
Table 1: Stoichiometry and Material Requirements for 1 kg Scale-Up
| Reagent/Material | MW ( g/mol ) | Equivalents | Mass/Volume | Function |
| 2-Aminoacetophenone | 135.17 | 1.00 | 1.00 kg (7.40 mol) | Limiting Reagent |
| Bromobenzene | 157.01 | 1.20 | 1.39 kg (8.88 mol) | Electrophile |
| Copper(I) Iodide (CuI) | 190.45 | 0.05 | 70.5 g (0.37 mol) | Catalyst |
| N,N'-Dimethylethylenediamine | 88.15 | 0.10 | 65.2 g (0.74 mol) | Ligand |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.00 | 2.05 kg (14.8 mol) | Base |
| Toluene | 92.14 | 10 Vol | 10.0 L | Reaction Solvent |
| Ethyl Acetate / Heptane | N/A | 5 Vol each | 5.0 L each | Crystallization |
Step-by-Step Scale-Up Methodology
Note: This procedure is designed for a 20 L jacketed glass reactor equipped with an overhead stirrer, a reflux condenser, a Dean-Stark trap, and a nitrogen inlet.
Phase 1: Reactor Preparation and Inertion
-
Purge: Evacuate the 20 L reactor to <50 mbar and backfill with high-purity Nitrogen. Repeat this cycle three times to ensure a strictly oxygen-free environment. Causality: Cu(I) is highly susceptible to oxidation to inactive Cu(II) in the presence of atmospheric oxygen.
-
Charge Solids: Under a positive nitrogen sweep, charge 1.00 kg of 2-aminoacetophenone, 70.5 g of CuI, and 2.05 kg of finely milled anhydrous K₂CO₃.
-
Charge Liquids: Add 10.0 L of anhydrous toluene, followed by 1.39 kg of bromobenzene and 65.2 g of DMEDA.
Phase 2: Reaction Execution and In-Process Control (IPC)
-
Heating: Initiate overhead stirring at 250 RPM. Ramp the jacket temperature to 115 °C to achieve a gentle internal reflux (~110 °C).
-
Azeotropic Distillation: Monitor the Dean-Stark trap. As the base neutralizes the generated HBr, water is formed. Continuously remove this water to prevent catalyst deactivation.
-
IPC Monitoring: After 12 hours, withdraw a 1.0 mL aliquot. Quench with 1 mL of 1M HCl and extract into ethyl acetate. Analyze via HPLC (UV at 254 nm).
-
Self-Validating Checkpoint: The reaction is deemed complete when the area percent (a/a%) of 2-aminoacetophenone is < 1.0%. If > 1.0%, continue refluxing and sample every 4 hours.
-
Phase 3: Workup and Purification
-
Cooling and Filtration: Cool the reactor contents to 25 °C. Filter the suspension through a Celite® pad to remove inorganic salts (Cu salts, KBr, unreacted K₂CO₃). Wash the filter cake with 2.0 L of toluene.
-
Aqueous Wash: Transfer the filtrate back to a clean reactor. Wash the organic layer sequentially with 5.0 L of 5% aqueous ammonia (to scavenge residual copper) and 5.0 L of brine.
-
Solvent Exchange: Concentrate the organic layer under reduced pressure (50 °C, 100 mbar) to approximately 3.0 L. Add 5.0 L of heptane and continue distillation until the internal temperature reaches 85 °C (indicating complete removal of toluene).
-
Crystallization: Cool the heptane solution slowly to 5 °C at a rate of 10 °C/hour. Seed crystals can be added at 45 °C to induce controlled nucleation.
-
Isolation: Filter the resulting pale-yellow crystals. Wash with 1.0 L of cold heptane and dry in a vacuum oven at 40 °C to constant weight.
Quality Control & Release Specifications
To ensure the trustworthiness of the final material, the isolated 1-(2-(Phenylamino)phenyl)ethanone must meet the stringent analytical parameters outlined below [4].
Table 2: Quality Attributes and Analytical Specifications
| Analytical Method | Target Specification | Causality / Rationale |
| Appearance | Pale yellow to off-white crystalline solid | Dark green/blue indicates residual copper contamination. |
| HPLC Purity | ≥ 98.5% (a/a) | Required for downstream OLED or API synthesis. |
| Residual Copper (ICP-MS) | < 10 ppm | Copper poisons downstream transition-metal catalyzed steps. |
| Melting Point | 124 – 126 °C | Confirms polymorphic purity and aligns with literature [4]. |
| ¹H NMR (400 MHz, CDCl₃) | Singlet at ~2.6 ppm (3H, acetyl CH₃); broad singlet at ~10.5 ppm (1H, NH); aromatic multiplet (9H). | Validates molecular structure and confirms absence of tertiary alcohol over-addition. |
References
- Title: Organic light compound and organic light device using the same (KR20120084238A)
-
Title: Cu-Mediated Ullmann-Type Cross-Coupling and Industrial Applications in Route Design, Process Development, and Scale-up of Pharmaceutical and Agrochemical Processes Source: ACS Publications (Organic Process Research & Development) URL: [Link]
-
Title: 1-(2-(Phenylamino)phenyl)ethanone | C14H13NO | CID 13681760 Source: PubChem (National Institutes of Health) URL: [Link]
Purification of 1-(2-(Phenylamino)phenyl)ethanone by column chromatography
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the nuanced challenges of purifying complex aromatic amines.
The target molecule, 1-(2-(Phenylamino)phenyl)ethanone (also known as 2-acetyl diphenylamine), presents a unique chromatographic profile. Structurally, it features an aromatic ketone and a secondary diarylamine. Mechanistically, the intramolecular hydrogen bonding between the amine N-H and the adjacent ketone carbonyl oxygen significantly reduces its overall polarity. However, the nitrogen lone pair retains sufficient Lewis basicity to interact with acidic stationary phases, which often leads to poor recovery or streaking[1].
This guide provides field-proven, self-validating protocols to ensure high-purity isolation of this specific compound without degradation or yield loss.
Logical Workflow & Causality Diagram
The following diagram illustrates the mechanistic causality between your choice of mobile phase modifier and the resulting chromatographic resolution.
Logical relationship between mobile phase modifiers and chromatographic resolution.
Standard Operating Procedure: Optimized Silica Gel Chromatography
To prevent the target molecule from irreversibly binding to the column, the stationary phase must be deactivated prior to loading.
Step 1: Mobile Phase Preparation Prepare a solvent system of Ethyl Acetate and Petroleum Ether at a 1:5 volumetric ratio[2]. To this mixture, add 1% (v/v) Triethylamine (TEA) to serve as a basic modifier[1]. Causality: TEA is a sacrificial base. It competitively binds to the highly acidic silanol (Si-OH) groups on the silica, preventing your target diarylamine from undergoing an adsorption-desorption lag[3].
Step 2: Stationary Phase Deactivation Slurry pack standard flash silica gel (230-400 mesh) using the TEA-modified mobile phase. Pass at least two column volumes of the solvent through the bed. Self-Validation Check: Collect a few drops of the eluent exiting the column before loading your sample. Spot it on a pH strip. It should register as basic (pH > 8), confirming that the acidic silanols have been fully saturated and the column is successfully deactivated[4].
Step 3: Sample Loading Dissolve the crude 1-(2-(Phenylamino)phenyl)ethanone in a minimal amount of the mobile phase. If solubility is poor, use a few drops of dichloromethane (DCM). Apply the sample evenly to the top of the silica bed to ensure a narrow loading band[5].
Step 4: Elution and Isolation Elute the column isocratically. Monitor the fractions using Thin Layer Chromatography (TLC) under UV light (254 nm). Combine the fractions containing the pure product and concentrate under reduced pressure. To remove residual TEA, place the flask under high vacuum for 2-4 hours.
Quantitative Chromatographic Data
The table below summarizes the expected behavior of 1-(2-(Phenylamino)phenyl)ethanone under various solvent conditions. Use this data to benchmark your TLC optimizations.
| Solvent System (v/v) | Modifier Added | Target Rf | Chromatographic Behavior & Peak Shape |
| 1:5 EtOAc : Pet Ether | None | ~0.30 | Moderate streaking; potential co-elution with starting materials. |
| 1:5 EtOAc : Pet Ether | 1% TEA | ~0.35 | Sharp, symmetrical bands; optimal recovery[2]. |
| 1:10 EtOAc : Pet Ether | 1% TEA | ~0.20 | Excellent resolution from polar impurities; longer elution time. |
| 100% Dichloromethane | None | ~0.60 | Poor resolution; rapid elution of mixed components. |
| 1:5 EtOAc : Pet Ether | 1% Acetic Acid | <0.05 | Irreversible binding; compound protonated to ammonium salt[1]. |
Troubleshooting Guides & FAQs
Q1: Why does 1-(2-(Phenylamino)phenyl)ethanone streak on standard silica gel despite being a sterically hindered diarylamine? A: While the diarylamine nitrogen is sterically hindered and electronically deactivated by two phenyl rings, it still possesses enough Lewis basicity to interact with the highly acidic silanol groups on bare silica gel[1]. This acid-base interaction creates a continuous retention lag, causing the compound to smear down the column[6]. Adding a basic modifier like TEA neutralizes these silanols, allowing the amine to partition cleanly based on lipophilicity rather than ionic affinity[1].
Q2: I am trying to separate the product from unreacted 2-aminoacetophenone. They are co-eluting. How can I resolve this? A: 2-Aminoacetophenone is a primary aromatic amine and exhibits different hydrogen-bonding dynamics than your secondary diarylamine product. If they co-elute in a 1:5 EtOAc:Pet Ether system[2], your mobile phase is too strong. Reduce the polarity by decreasing the EtOAc ratio (e.g., 1:10). Alternative Solution: Switch to an amine-functionalized silica stationary phase (e.g., KP-NH). Amine columns eliminate the need for TEA additives and separate compounds purely by lipophilicity, which drastically improves the resolution between primary and secondary aromatic amines[3][7].
Q3: My isolated product has a dark brownish tint instead of the expected color. Is it degrading on the column? A: Diarylamines are prone to air oxidation, forming highly colored radical cations or quinone-imines—a process that is often catalyzed by the acidic surface of active silica[8]. Self-Validation Check (2D-TLC): To prove degradation is occurring during chromatography, spot the crude mixture in the corner of a square TLC plate. Develop in one direction, dry completely, rotate 90 degrees, and develop again. If spots appear off the diagonal axis, the compound is decomposing on the silica. To prevent this, ensure the silica is fully deactivated with TEA[4], minimize the compound's residence time on the column, and purge your collection flasks with nitrogen.
Q4: Can I use an acidic modifier like acetic acid to sharpen the bands? A: Absolutely not. While acetic acid is highly effective for keeping acidic compounds protonated and sharp during TLC[9], adding an acid to an amine purification will protonate the amine nitrogen. This converts your product into a highly polar ammonium salt, which will bind irreversibly to the stationary phase or fail to elute completely[1]. Always match the modifier's pH to the analyte's nature: use bases (TEA, ammonia) for basic analytes[3].
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 1-(2-(PhenylaMino)phenyl)ethanone synthesis - chemicalbook [chemicalbook.com]
- 3. biotage.com [biotage.com]
- 4. researchgate.net [researchgate.net]
- 5. Reddit - Please wait for verification [reddit.com]
- 6. brainly.com [brainly.com]
- 7. teledyneisco.com [teledyneisco.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. echemi.com [echemi.com]
Technical Support Center: Troubleshooting the Synthesis of 1-(2-(Phenylamino)phenyl)ethanone
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of 1-(2-(phenylamino)phenyl)ethanone (also known as 2-(phenylamino)acetophenone). This diarylamine is a highly valuable building block for the synthesis of acridines, indoles, and advanced pharmaceutical intermediates.
The most robust synthetic route is the Palladium-catalyzed Buchwald-Hartwig cross-coupling of 2-aminoacetophenone with bromobenzene [2]. However, the bifunctional nature of 2-aminoacetophenone—containing both a nucleophilic amine and an enolizable ketone—introduces several competing reaction pathways. This guide is designed to help you diagnose, troubleshoot, and optimize your synthesis using field-proven mechanistic insights.
Part 1: Diagnostic FAQ & Troubleshooting Guide
Q1: My LC-MS shows a major byproduct with an m/z of 194 [M+H]+. The desired product (m/z 212) is barely present or degrading over time. What is happening? Causality: An m/z of 194 (or 193 for the neutral mass) corresponds to 9-methylacridine. 1-(2-(Phenylamino)phenyl)ethanone is highly susceptible to intramolecular cyclization. Under prolonged heating or in the presence of strong Lewis acids/bases, the secondary diarylamine attacks the adjacent ketone. Subsequent dehydration forms the highly stable, aromatic acridine core [1]. Solution:
-
Reduce Reaction Time: Monitor the reaction strictly via TLC/LC-MS and quench immediately upon consumption of the starting material. Do not leave the reaction heating overnight unattended.
-
Modify the Base: Switch from harsh bases like KOtBu to milder bases like Cs₂CO₃ or K₃PO₄, which suppress base-catalyzed dehydration.
Q2: The reaction mixture turns dark, viscous, and shows multiple high-molecular-weight peaks on the mass spec. How do I prevent this? Causality: The alpha-protons of the acetyl group in 2-aminoacetophenone have a pKa of ~19. Strong bases (like NaOtBu or KOtBu) deprotonate these positions, generating an enolate that undergoes rapid intermolecular Aldol condensation with other ketone moieties. This leads to complex, dark-colored chalcone-like oligomers. Solution: Use a weaker, heterogeneous base such as anhydrous K₃PO₄ in a non-polar solvent (e.g., Toluene). The low solubility of K₃PO₄ keeps the effective basicity low enough to facilitate the Pd-catalytic cycle without triggering enolization.
Q3: I am observing significant amounts of biphenyl and unreacted 2-aminoacetophenone. Is my catalyst dead? Causality: Biphenyl is the homocoupling product of bromobenzene. This occurs when oxygen infiltrates the system, oxidizing the Pd(0) species and forcing a competing oxidative homocoupling pathway, or when the amine nucleophile is sterically/electronically hindered from coordinating to the Pd(II) intermediate. Solution: Ensure rigorous Schlenk techniques. Degas the solvent via three freeze-pump-thaw cycles. If homocoupling persists, increase the steric bulk of the phosphine ligand (e.g., use XPhos or BrettPhos) to accelerate the reductive elimination of the desired C-N product over the homocoupling pathway.
Q4: I attempted an S_NAr route using 1-(2-fluorophenyl)ethanone and aniline, but I isolated a Schiff base instead. Why? Causality: Aniline is a strong nucleophile. If the S_NAr displacement of the aryl fluoride is too slow (due to insufficient electron-withdrawing activation on the ring), the aniline will preferentially attack the highly electrophilic ketone carbonyl, releasing water to form an imine (Schiff base). Solution: To favor C-N coupling over imine formation, abandon the S_NAr route and use the Pd-catalyzed Buchwald-Hartwig route. Palladium specifically activates the C-X bond via oxidative addition, completely bypassing the ketone's electrophilicity.
Part 2: Quantitative Data & Side-Product Profile
To assist in rapid LC-MS and GC-MS diagnostics, refer to the following table of common side products encountered during this synthesis.
| Side Product / Impurity | Exact Mass | m/z[M+H]+ | Root Cause | Primary Mitigation Strategy |
| 1-(2-(Phenylamino)phenyl)ethanone | 211.10 | 212.1 | N/A (Target Product) | N/A |
| 9-Methylacridine | 193.09 | 194.1 | Intramolecular cyclization / dehydration | Reduce reaction time; avoid strong acids/bases. |
| Biphenyl | 154.08 | 155.1 | Pd-catalyzed homocoupling of bromobenzene | Degas solvents thoroughly; exclude O₂. |
| Imine (Schiff Base) | 211.10 | 212.1* | Nucleophilic attack of aniline on ketone | Use Pd-catalysis instead of S_NAr conditions. |
| Aldol Oligomers | >400 | >400 | Enolization and self-condensation | Use heterogeneous, mild bases (e.g., K₃PO₄). |
*Note: The imine is a structural isomer of the target product and will have the same mass. It must be differentiated via NMR (presence of a methyl singlet vs. an imine methyl) or HPLC retention time.
Part 3: Mechanistic Pathway & Reaction Logic
The following diagram illustrates the logical flow of the reaction, highlighting the causality behind the desired pathway versus the competing side reactions.
Reaction pathways for the synthesis of 1-(2-(Phenylamino)phenyl)ethanone and its side products.
Part 4: Validated Experimental Protocol
To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system . It includes specific In-Process Controls (IPCs) that allow the chemist to verify the reaction's integrity at critical junctures.
Protocol: Pd-Catalyzed Synthesis of 1-(2-(Phenylamino)phenyl)ethanone
Step 1: Preparation of the Catalytic Complex
-
Transfer an oven-dried Schlenk flask into a nitrogen-filled glovebox.
-
Charge the flask with Pd₂(dba)₃ (2 mol%) and XPhos (4 mol%).
-
Validation Check 1: The solid mixture should appear deep purple/red. A black or gray powder indicates degraded, oxidized palladium.
Step 2: Reagent Addition
-
Add 2-aminoacetophenone (1.0 equiv) and anhydrous K₃PO₄ (2.0 equiv) to the flask.
-
Seal the flask, remove it from the glovebox, and attach it to a Schlenk line.
-
Add anhydrous, degassed Toluene to achieve a 0.2 M concentration.
-
Add bromobenzene (1.2 equiv) dropwise via a gastight syringe.
Step 3: Reaction Execution
-
Heat the mixture to 90 °C under vigorous stirring (800 rpm).
-
In-Process Control (IPC) 1: At 30 minutes, observe the solution. It should transition from purple to a dark red/brown homogeneous mixture. This color change validates that the Pd(0) species has successfully entered the catalytic cycle.
-
In-Process Control (IPC) 2: At 2 hours, sample 50 µL of the reaction under positive N₂ pressure. Dilute in MeCN and analyze via LC-MS. The peak at m/z 212 [M+H]+ should represent >90% AUC.
-
Troubleshooting: If m/z 194 (acridine) begins to appear, the reaction is overcooking. Cool the vessel immediately.
-
Step 4: Workup and Isolation
-
Cool the reaction to room temperature, dilute with Ethyl Acetate, and filter through a tightly packed pad of Celite to remove Pd black and inorganic phosphate salts.
-
Validation Check 2: The resulting filtrate should be clear yellow/orange. A dark black filtrate indicates incomplete catalyst removal, which will cause product degradation during concentration.
-
Concentrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc gradient).
References
-
tert-Butyl Bromide-Promoted Intramolecular Cyclization of 2-Arylamino Phenyl Ketones and Its Combination with Cu-Catalyzed C–N Coupling: Synthesis of Acridines at Room Temperature The Journal of Organic Chemistry (ACS Publications) URL:[Link]
-
Polymer-supported synthesis of N-substituted anthranilates as the building blocks for preparation of N-arylated 3-hydroxyquinolin-4(1H)-ones RSC Advances (The Royal Society of Chemistry) URL:[Link]
Technical Support Center: Troubleshooting the Cyclization of 1-(2-(Phenylamino)phenyl)ethanone Derivatives
Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working on the construction of acridine scaffolds. Specifically, this document addresses the acid-catalyzed intramolecular cyclodehydration of 1-(2-(phenylamino)phenyl)ethanone derivatives to yield 9-methylacridines—a critical pharmacophore in antimalarial, antiviral, and anticancer drug discovery.
While conceptually straightforward, this Friedel-Crafts-type cyclization is notorious for practical challenges, including severe tarring, oxidative degradation, and poor regiocontrol. This guide synthesizes mechanistic theory with field-proven empirical solutions to help you rescue failing reactions.
Mechanistic Overview
Understanding the causality behind reaction failures begins with the mechanism. The reaction proceeds via the protonation of the acetophenone carbonyl, followed by an intramolecular electrophilic aromatic substitution (Friedel-Crafts attack) by the adjacent N -phenyl ring. The resulting tertiary alcohol intermediate rapidly dehydrates under acidic conditions to restore aromaticity, yielding the 9-methylacridine core[1].
Mechanistic pathway for the cyclodehydration to 9-methylacridine.
Frequently Asked Questions & Troubleshooting
Q1: My reaction mixture turns into a black, tarry substance, and the yield of 9-methylacridine is extremely low. What is causing this? Causality: You are likely using excessively harsh acidic conditions, such as Polyphosphoric acid (PPA) at >130 °C or concentrated H₂SO₄. While PPA is a classic reagent for this transformation, the high temperatures required to reduce its viscosity often lead to extensive polymerization of the starting material, substrate charring, and degradation of the newly formed acridine core[2]. Solution: Switch to a milder cyclodehydration agent. 3 (7.7 wt% P₂O₅ in methanesulfonic acid) is highly recommended[3]. It remains liquid at room temperature, allowing the cyclization to proceed at much lower temperatures (typically 60–80 °C), which significantly suppresses tar formation[4]. Alternatively, Lewis acids like Fe(OTf)₃ in the presence of dichloromethyl methyl ether (DCME) have been shown to promote analogous N -phenylanthranilic cyclizations under exceptionally mild conditions[5].
Q2: LC-MS analysis of my crude mixture shows a major byproduct with a mass corresponding to an acridone derivative (M - CH₃ + O). How can I prevent this? Causality: 9-Alkylacridines and their dihydro-intermediates are highly susceptible to auto-oxidation when exposed to oxygen and light, especially under basic workup conditions or prolonged heating[6]. The oxidative cleavage of the 9-methyl group, or the oxidation of the transient tertiary alcohol intermediate, leads to the thermodynamically stable 9-acridone[7]. Solution:
-
Rigorously degas your reaction solvents using the freeze-pump-thaw method or by sparging with inert gas (N₂ or Argon).
-
Run the reaction and the subsequent aqueous workup strictly under an inert atmosphere.
-
Minimize the time the free base is exposed to ambient light during purification.
Q3: I have a meta-substituent on the N-phenyl ring (e.g., 3-methoxy). My NMR shows a mixture of two regioisomers. How can I control the regioselectivity? Causality: The intramolecular Friedel-Crafts attack occurs on the N -phenyl ring. A meta-substituent on this ring presents two available ortho-positions (relative to the amine) for the carbonyl carbon to attack: the less sterically hindered para-position (leading to a 3-substituted 9-methylacridine) and the more sterically hindered ortho-position (leading to a 1-substituted 9-methylacridine). Solution: Regioselectivity is governed by the balance of steric hindrance and electronic activation. Lowering the reaction temperature favors the kinetically controlled, less sterically hindered product (3-substituted isomer). If a mixture is unavoidable, the isomers can usually be separated via silica gel chromatography; the 1-substituted isomer often exhibits a higher Rf value due to the steric shielding of the basic acridine nitrogen, which reduces its interaction with the stationary phase.
Quantitative Comparison of Cyclization Catalysts
To aid in experimental design, the following table summarizes the performance metrics of common cyclization catalysts used for acetophenone and benzophenone derivatives[1],[8],[3].
| Catalyst System | Typical Temp (°C) | Reaction Time (h) | Average Yield (%) | Impurity Profile & Operational Notes |
| Polyphosphoric Acid (PPA) | 130–150 | 2–4 | 40–60 | High tar formation; difficult, highly exothermic aqueous workup due to viscosity. |
| Concentrated H₂SO₄ | 100–120 | 1–2 | 30–50 | High risk of sulfonation side-reactions on electron-rich aromatic rings; charring. |
| Eaton's Reagent (P₂O₅/MsOH) | 60–80 | 2–6 | 75–90 | Clean reaction profile; easy aqueous workup; low tar formation. Highly recommended. |
| Fe(OTf)₃ / DCME | 25–50 | 3–12 | 80–95 | Very mild; highly regioselective; requires strictly anhydrous solvents and inert atmosphere. |
Self-Validating Experimental Protocol: Eaton's Reagent Cyclization
This optimized methodology utilizes Eaton's reagent to provide the strong dehydrating power of P₂O₅ combined with the strong acidity and low viscosity of methanesulfonic acid[4]. The protocol includes built-in validation checks to ensure the reaction is proceeding correctly at each stage.
Step-by-Step Methodology:
-
Preparation: In an oven-dried, 50 mL round-bottom flask equipped with a magnetic stir bar, add 1.0 mmol of the 1-(2-(phenylamino)phenyl)ethanone derivative. Purge the flask with Argon for 5 minutes to displace oxygen.
-
Reagent Addition: Slowly add 5.0 mL of Eaton's reagent (7.7 wt% P₂O₅ in methanesulfonic acid) at room temperature under Argon.
-
Validation Check: The solid should dissolve within 10 minutes, forming a deep yellow-to-orange solution. This color shift indicates the successful formation of the highly delocalized oxonium ion intermediate.
-
-
Heating: Heat the mixture to 70 °C using an oil bath. Monitor the reaction via TLC (eluent: 3:1 Hexanes/Ethyl Acetate).
-
Validation Check: The starting material spot should disappear within 2–4 hours. A new spot will appear that is highly fluorescent (typically bright blue or green) under 365 nm UV light, which is characteristic of the conjugated 9-methylacridine core.
-
-
Quenching: Cool the mixture to room temperature. Slowly pour the acidic solution into a beaker containing 50 g of crushed ice and 50 mL of distilled water under vigorous stirring.
-
Neutralization: Slowly add solid Na₂CO₃ in small portions until the pH reaches 8–9.
-
Validation Check: A yellow/green precipitate (the free acridine base) will crash out of the solution as the pH crosses the pKa of the acridine nitrogen (typically ~5.6).
-
-
Extraction & Purification: Extract the aqueous suspension with Dichloromethane (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel chromatography if trace acridone impurities are detected.
Troubleshooting Workflow
Use the following logical decision tree to diagnose and rescue suboptimal cyclization reactions.
Decision tree for troubleshooting the cyclization of acetophenone derivatives.
References
-
Efficient Protocol for Synthesis of Pyrazolo[3,4-a]acridines Source: Taylor & Francis (Synthetic Communications) URL:[3]
-
A novel synthesis of acridones via iron(II)-catalyzed intramolecular acylation of N-phenylanthranilic acids Source: Arkivoc URL:[5]
-
Product Class 9: Acridines Source: Thieme-connect URL:[1]
-
Synthesis of New Tetracyclic 7-Oxo-pyrido[3,2,1-de]acridine Derivatives Source: ResearchGate URL:[4]
-
Synthesis, Reactions and Medicinal Uses of Acridine Source: PharmaGuideline URL:[7]
-
Preparation of 9-Alkylacridines and Chemiluminescence Source: Bulletin of the Chemical Society of Japan (Oxford University Press) URL:[6]
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. arkat-usa.org [arkat-usa.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Synthesis, Reactions and Medicinal Uses of Acridine | Pharmaguideline [pharmaguideline.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification & Troubleshooting for 1-(2-(Phenylamino)phenyl)ethanone Synthesis
Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals synthesizing 1-(2-(Phenylamino)phenyl)ethanone (also known as o-acetyl diphenylamine).
The synthesis of this target molecule is typically achieved via the palladium-catalyzed1 of 2-aminoacetophenone with bromobenzene[1]. While the C–N cross-coupling is highly efficient[2], isolating the pure diarylamine product from unreacted starting materials presents specific physicochemical challenges. This guide provides field-proven, self-validating protocols to overcome these bottlenecks.
Mechanistic Workflow & Causality
To successfully purify the target molecule, one must understand the structural causality dictating the behavior of the crude mixture.
-
Bromobenzene is highly non-polar and volatile.
-
2-Aminoacetophenone (the primary amine starting material) exhibits strong intramolecular hydrogen bonding between the amine protons and the ortho-carbonyl oxygen. This structural feature drastically reduces its basicity and polarity, causing its chromatographic retention factor ( Rf ) to closely mimic that of the sterically hindered secondary amine product[3].
-
Palladium complexes often degrade into colloidal "Pd-black," which can cause severe emulsions during aqueous workups.
Workflow for the synthesis and purification of 1-(2-(Phenylamino)phenyl)ethanone.
Troubleshooting Guide & FAQs
Q: Why does standard acid-base extraction fail to remove unreacted 2-aminoacetophenone? A: The failure of acid-base extraction is rooted in the molecule's pKa. The amino group in 2-aminoacetophenone is conjugated with the aromatic ring and the electron-withdrawing acetyl group, lowering the pKa of its conjugate acid to approximately 2.1. Standard aqueous acidic washes (e.g., 1M HCl, pH ~0) are insufficient to fully protonate and partition this weakly basic amine into the aqueous layer without also risking the protonation or degradation of the diarylamine product[4].
Q: My crude mixture forms an unbreakable emulsion during the liquid-liquid extraction. How do I prevent this? A: Emulsions in this specific reaction are caused by colloidal palladium (Pd black) acting as a Pickering emulsifier, combined with the surfactant-like properties of the amines. Causality-driven solution: Never perform an aqueous workup directly on the crude reaction mixture. Always dilute the crude mixture with a non-polar solvent (e.g., diethyl ether or DCM) and filter it through a tightly packed pad of Celite to remove insoluble salts and Pd particulates before adding water.
Q: How can I cleanly separate the product from residual 2-aminoacetophenone if their Rf values are nearly identical on silica gel? A: Relying solely on normal-phase silica gel is inefficient due to the intramolecular H-bonding of the primary amine. Instead, exploit the difference in steric hindrance. The primary amine (2-aminoacetophenone) is significantly less sterically hindered than the secondary diarylamine product. By treating the crude mixture with a Polymer-Supported Isocyanate (PS-NCO) scavenger resin , the primary amine rapidly reacts to form a urea derivative covalently bound to the resin, while the bulky secondary amine remains unreacted in solution.
Q: How do I efficiently remove unreacted bromobenzene? A: Bromobenzene has a boiling point of 156 °C at atmospheric pressure. Do not attempt to remove it via column chromatography, as it will co-elute with the solvent front and potentially drag your product with it. Instead, subject the crude oil to high-vacuum rotary evaporation (<1 mbar) at 45 °C for 2 hours prior to any downstream purification.
Self-Validating Experimental Protocols
Protocol A: Scavenger-Assisted Removal of 2-Aminoacetophenone
This protocol leverages chemoselective solid-phase scavenging to eliminate primary amine contamination without complex chromatography.
-
Preparation: Dissolve the crude, solvent-free reaction mixture (post-bromobenzene evaporation) in anhydrous Dichloromethane (DCM) at a concentration of 0.1 M.
-
Resin Addition: Add 3.0 equivalents (relative to the estimated unreacted 2-aminoacetophenone) of Polymer-Supported Isocyanate (PS-NCO) resin.
-
Incubation: Stir the suspension gently at room temperature for 4–6 hours. Mechanistic note: Gentle stirring prevents the mechanical shearing of the polymer beads.
-
Filtration: Filter the mixture through a fritted glass funnel (porosity 3). Wash the resin bed thoroughly with additional DCM (3 × 15 mL) to ensure complete recovery of the product.
-
Self-Validation Checkpoint: Before concentrating the filtrate, spot the solution on a TLC plate alongside a pure 2-aminoacetophenone standard. Develop in 80:20 Hexanes/Ethyl Acetate. Validation: The complete absence of a UV-active spot at the primary amine's Rf confirms quantitative scavenging.
-
Concentration: Evaporate the filtrate under reduced pressure to yield the crude secondary amine.
Protocol B: Flash Chromatography Polish & Palladium Removal
Use this protocol to remove trace impurities and residual soluble palladium complexes[5].
-
Column Preparation: Pack a silica gel column using a slurry method in Hexanes. Add a 1 cm capping layer of thiol-derivatized silica (e.g., SiliaBond® Thiol) at the very top of the column. Causality: The thiol groups have a massive affinity for heavy metals and will irreversibly trap any migrating Pd species, preventing product discoloration.
-
Loading: Dry-load the product onto a small amount of silica gel to ensure a narrow band, or load it as a highly concentrated solution in DCM.
-
Elution: Run a gradient elution starting from 100% Hexanes to 85:15 Hexanes/Ethyl Acetate. Pro-tip: Add 1% Triethylamine (TEA) to the eluent to neutralize acidic silanol sites on the silica, preventing the secondary amine product from streaking.
-
Self-Validation Checkpoint: Pool the product-containing fractions and analyze via LC-MS. Validation: The chromatogram must show a single peak with an extracted ion mass of m/z 212.1 [M+H]+ , with absolute baseline resolution and zero trace of m/z 136.1 (2-aminoacetophenone) or m/z 156.0 (bromobenzene).
Quantitative Purification Metrics
Use the following benchmark data to select the appropriate purification strategy based on the specific impurities identified in your crude LC-MS trace.
| Impurity | Chemical Nature | Physical Property | Recommended Removal Strategy | Expected Removal Efficiency |
| Bromobenzene | Non-polar aryl halide | B.P. 156 °C | High-vacuum evaporation (<1 mbar, 45 °C) | >99% |
| 2-Aminoacetophenone | Weakly basic primary amine | Sterically accessible | PS-Isocyanate Scavenger Resin (Protocol A) | >98% |
| Palladium Complexes | Transition metal | High affinity for soft ligands | Thiol-derivatized silica plug (Protocol B) | >99% (Yields white/pale yellow product) |
| Inorganic Salts | Ionic solids | Insoluble in organics | Celite filtration prior to aqueous workup | 100% |
References
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at:[Link]
-
Sequential N-Arylation of Primary Amines as a Route To Alkyldiarylamines. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]
Sources
Technical Support Center: Regioselectivity Troubleshooting for 1-(2-(Phenylamino)phenyl)ethanone
Welcome to the Advanced Synthesis Support Center. 1-(2-(Phenylamino)phenyl)ethanone (also known as o-(phenylamino)acetophenone or 2-acetyldiphenylamine) is a highly versatile, multifunctional diarylamine scaffold[1]. Because it possesses an enolizable ketone, a secondary diarylamine, and two electronically distinct aromatic rings, achieving strict regioselectivity is a common challenge during drug development and library synthesis.
This knowledge base provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to help you control the reaction site with precision.
🔬 Knowledge Base Articles (FAQs)
Article #1: Controlling Electrophilic Aromatic Substitution (EAS)
Q: When I attempt to brominate or nitrate 1-(2-(Phenylamino)phenyl)ethanone, the reaction exclusively yields substitution on the unsubstituted phenyl ring (Ring B). How can I direct halogenation to the acetophenone ring (Ring A)?
The Causality: In the native scaffold, Ring B (the aniline-derived ring) is highly electron-rich due to the strong +M (resonance donating) effect of the secondary amine. Conversely, Ring A is deactivated by the strong -M (electron-withdrawing) effect of the ortho-acetyl group. By default, electrophiles will rapidly attack the para and ortho positions of Ring B.
The Expert Solution: To force substitution onto Ring A, you must electronically deactivate Ring B. This is achieved by converting the secondary amine into an electron-withdrawing amide or sulfonamide (e.g., N-acetylation or N-tosylation). Once the nitrogen's lone pair is delocalized into the new protecting group, Ring B is deactivated, allowing the inherent directing effects of Ring A to dominate.
Article #2: N-Alkylation vs. C-Alkylation
Q: My alkylation reactions yield an intractable mixture of N-alkylated and alpha-C-alkylated products. How do I achieve strict regioselectivity?
The Causality: The pKa of the diarylamine N-H proton is approximately 15–20, while the alpha-protons of the acetyl group have a similar pKa of ~19–20. If you use a mild or mismatched base (like K₂CO₃ or NaOH) at room temperature, both sites exist in a dynamic equilibrium of deprotonation, leading to mixed electrophilic attack[2].
The Expert Solution: Regioselectivity here is governed by Hard-Soft Acid-Base (HSAB) principles and kinetic vs. thermodynamic control:
-
For N-Alkylation: Use a hard base (NaH) in a polar aprotic solvent (DMF) at 0 °C. The nitrogen anion is thermodynamically favored and acts as a hard nucleophile.
-
For C-Alkylation: Use a bulky, strong base (LDA) in THF at strictly -78 °C. This kinetically deprotonates the less sterically hindered alpha-methyl group, forming a stable lithium enolate that reacts cleanly at the carbon center.
Article #3: Intramolecular Cyclization to Acridines
Q: I am trying to synthesize 9-methylacridine via acid-catalyzed cyclization of this scaffold, but I am getting poor yields. What are the optimal conditions?
The Causality: The transformation of 1-(2-(Phenylamino)phenyl)ethanone into 9-methylacridine requires an intramolecular Friedel-Crafts-type alkylation followed by dehydration[3]. If the acid is too weak, the carbonyl oxygen is not sufficiently protonated to become a strong electrophile. If the temperature is too low, the dehydration step (aromatization) fails, leaving stable, non-fluorescent intermediates.
The Expert Solution: Use Polyphosphoric Acid (PPA) or glacial acetic acid with catalytic sulfuric acid at elevated temperatures (120–140 °C). The high temperature drives the loss of water, which is the thermodynamic sink for the reaction, ensuring irreversible aromatization.
📊 Data Presentation: Regioselectivity Control Parameters
| Target Regioisomer | Reagent System | Temperature | Control Mechanism | Expected Yield |
| N-Alkylated Product | NaH, DMF, R-X | 0 °C to RT | Thermodynamic / HSAB | >85% |
| C-Alkylated Product | LDA, THF, R-X | -78 °C | Kinetic Enolate | 70-80% |
| Ring-B EAS Product | Br₂, AcOH | RT | Electronic (+M effect) | >90% |
| 9-Methylacridine | PPA or H₂SO₄/AcOH | 120-140 °C | Thermodynamic (Dehydration) | 75-85% |
🗺️ Visualizing Regioselective Pathways
Fig 1. Divergent regioselective pathways of the scaffold based on reaction conditions.
Fig 2. Workflow demonstrating the causal divergence between N-alkylation and C-alkylation.
🧪 Standard Operating Procedures (SOPs): Validated Protocols
Protocol A: Regioselective N-Alkylation
This protocol utilizes thermodynamic control to exclusively alkylate the secondary amine.
-
Preparation: Dissolve 1-(2-(Phenylamino)phenyl)ethanone (1.0 eq) in anhydrous DMF under an inert N₂ atmosphere.
-
Activation: Cool the reaction vessel to 0 °C. Add NaH (60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Self-Validation Check: You must observe hydrogen gas evolution. The solution will transition to a deep yellow/orange hue, visually confirming the formation of the thermodynamic nitrogen anion.
-
-
Electrophile Addition: Add the alkyl halide (R-X, 1.1 eq) dropwise. Remove the ice bath and stir for 2 hours at room temperature.
-
Quench & Isolate: Carefully quench with saturated aqueous NH₄Cl. Extract the aqueous layer three times with EtOAc. Wash the combined organic layers with brine to remove residual DMF.
-
Analytical Validation: Run TLC (Hexanes:EtOAc 4:1). The N-alkylated product will exhibit a higher Rf than the starting material. ¹H NMR will confirm success via the disappearance of the broad N-H singlet (~9.0 ppm) and the retention of the sharp acetyl CH₃ singlet (~2.6 ppm).
Protocol B: Regioselective C-Alkylation
This protocol utilizes kinetic control to exclusively alkylate the alpha-carbon of the acetyl group.
-
Preparation: Add anhydrous THF to a flame-dried Schlenk flask under N₂. Add diisopropylamine (1.1 eq) and cool strictly to -78 °C using a dry ice/acetone bath.
-
Base Generation: Add n-BuLi (1.1 eq) dropwise. Stir for 30 minutes to form LDA in situ.
-
Enolate Formation: Add 1-(2-(Phenylamino)phenyl)ethanone (1.0 eq) dissolved in a minimal amount of THF dropwise at -78 °C.
-
Self-Validation Check: A distinct color change (usually pale yellow) indicates kinetic enolate formation. Critical: Maintain the temperature strictly at -78 °C; warming will cause equilibration to the N-anion.
-
-
Electrophile Addition: Add the alkyl halide (1.1 eq) slowly. Stir at -78 °C for 1 hour, then allow the reaction to warm to 0 °C over 30 minutes.
-
Analytical Validation: Quench with water and extract with Et₂O. ¹H NMR will validate C-alkylation by showing the retention of the N-H proton (~9.0 ppm) and the transformation of the acetyl CH₃ singlet into a multiplet (if mono-alkylated) or a new aliphatic splitting pattern.
📚 References
-
PubChem , "1-(2-(Phenylamino)phenyl)ethanone | C14H13NO | CID 13681760". National Institutes of Health. 1
-
ChemicalBook , "1-(2-(PhenylaMino)phenyl)ethanone synthesis". 2
-
RSC Publishing , "INDEX OF SUBJECTS, 1943" (Reactions of 2-Acetyldiphenylamine and Acridine Derivatives). 3
Sources
Overcoming poor solubility of 1-(2-(Phenylamino)phenyl)ethanone in reaction media
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling with the physicochemical limitations of specific synthetic intermediates. A recurring challenge in the development of acridines, quinolines, and complex active pharmaceutical ingredients (APIs) is the poor solubility of 1-(2-(Phenylamino)phenyl)ethanone (CAS: 23699-74-3) [1].
This guide is designed to move beyond basic "trial-and-error" solvent screening. Here, we will dissect the causality behind this compound's insolubility and provide self-validating, step-by-step methodologies to bypass these thermodynamic barriers using advanced solvation strategies, micellar catalysis, and mechanochemistry.
Physicochemical Profiling: Why is it Poorly Soluble?
1-(2-(Phenylamino)phenyl)ethanone consists of a rigid diarylamine core substituted with an ortho-acetyl group. This specific architecture creates a "perfect storm" for insolubility in standard reaction media:
-
High Lattice Energy: The planar phenyl rings engage in strong, highly ordered π−π stacking in the solid state.
-
Intramolecular vs. Intermolecular Hydrogen Bonding: The secondary amine (-NH-) can hydrogen-bond with the adjacent carbonyl oxygen. While this stabilizes the molecule, it also prevents polar protic solvents from effectively solvating the functional groups.
-
Hydrophobicity: The high carbon-to-heteroatom ratio results in a high partition coefficient (LogP), making it practically insoluble in water and poorly soluble in cold, non-polar organic solvents like hexanes or diethyl ether.
Core Troubleshooting Workflows
When standard dissolution fails, researchers must manipulate either the solvent environment or the physical state of the reaction. Table 1 summarizes the primary strategies.
Table 1: Solvation Strategy Matrix for 1-(2-(Phenylamino)phenyl)ethanone
| Strategy / Solvent System | Dielectric Constant ( ϵ ) | Solubilizing Capability | Mechanistic Rationale & Recommended Use Case |
| Non-Polar (Toluene / Hexanes) | Low (< 3) | Poor | Fails to disrupt π−π stacking. Not recommended unless running high-temperature reflux. |
| Polar Aprotic (DMF / DMSO) | High (37–47) | Excellent | High dipole moments disrupt lattice energy. Ideal for SNAr or aminations, but difficult to remove post-reaction. |
| Micellar Catalysis (Water + TPGS-750-M) | High (Bulk) / Low (Micelle) | Excellent (in micelle) | Surfactants create lipophilic nanoreactors in water. Ideal for transition-metal cross-couplings [4]. |
| Mechanochemistry (Solvent-Free LAG) | N/A | N/A (Bypassed) | Mechanical force drives reaction without dissolution. Ideal for moisture-sensitive or highly insoluble electrophiles [2]. |
Advanced Methodologies: Step-by-Step Protocols
If optimizing your bulk organic solvent (e.g., switching to DMF) is not viable due to downstream purification issues, you must employ advanced techniques. Below are two field-proven protocols.
Protocol A: Micellar Catalysis for Cross-Coupling Reactions
Instead of fighting bulk solubility, micellar catalysis uses designer surfactants (like TPGS-750-M or PTS) to form nanomicelles in water. The hydrophobic 1-(2-(Phenylamino)phenyl)ethanone spontaneously partitions into the lipophilic core of the micelle. This creates a localized microenvironment where the concentration of reactants and catalysts is exceptionally high, driving the kinetic equilibrium forward even if the bulk mixture appears as a milky, heterogeneous emulsion [4, 5].
Step-by-Step Procedure:
-
Preparation: Prepare a 2 wt% solution of TPGS-750-M in degassed HPLC-grade water.
-
Loading: To a reaction vial equipped with a magnetic stir bar, add 1-(2-(Phenylamino)phenyl)ethanone (1.0 equiv) and your coupling partner (e.g., an aryl bromide, 1.2 equiv).
-
Catalyst Addition: Add the transition-metal pre-catalyst (e.g., Pd(OAc)2, 2 mol%) and the appropriate ligand.
-
Micelle Formation: Inject the 2 wt% aqueous surfactant solution, followed by a mild base (e.g., Et3N or K3PO4).
-
Agitation: Stir vigorously (>1000 rpm) at room temperature to 40 °C. Causality note: High shear is required to maintain the dynamic exchange of the micro-emulsion.
-
In-Flask Extraction: Once complete, add a minimal volume of a green organic solvent (e.g., ethyl acetate). The product will partition into the organic layer, leaving the surfactant in the aqueous phase for recycling.
Caption: Mechanism of micellar catalysis overcoming bulk insolubility via hydrophobic nanoreactors.
Protocol B: Liquid-Assisted Grinding (LAG) Mechanochemistry
If the compound remains intractable, or if your reagents are highly moisture-sensitive, bypass dissolution entirely. Mechanochemistry utilizes mechanical friction and impact to continuously break crystal lattices, generating fresh, highly reactive surfaces. Liquid-Assisted Grinding (LAG) adds a catalytic amount of solvent to act as a molecular lubricant, accelerating diffusion without requiring bulk solubility [2, 3].
Step-by-Step Procedure:
-
Jar Loading: Load a 15 mL stainless-steel or zirconium oxide grinding jar with 1-(2-(Phenylamino)phenyl)ethanone and your electrophile.
-
Auxiliary Addition: If the mixture is prone to becoming a sticky paste, add a grinding auxiliary (e.g., NaCl or silica gel) to maintain a free-flowing powder.
-
LAG Activation: Add a catalytic amount of liquid (e.g., EtOAc). The standard ratio ( η ) is 0.5 μ L of solvent per 1 mg of total reactants.
-
Milling: Add two 7 mm stainless steel milling balls. Seal the jar and mill at 25–30 Hz for 30–90 minutes using a mixer mill.
-
Isolation: Open the jar, scrape the solid mixture, and wash with a suitable solvent (e.g., dichloromethane) to filter out inorganic salts and isolate the product.
Caption: Decision matrix for selecting a solubility troubleshooting strategy based on reaction conditions.
Frequently Asked Questions (FAQs)
Q: Why does my reaction mixture turn into a thick, un-stirrable slurry the moment I add the base? A: 1-(2-(Phenylamino)phenyl)ethanone can easily co-precipitate with inorganic salts (like K2CO3 or Cs2CO3) in moderately polar solvents like THF. The dissolved inorganic base effectively acts as an anti-solvent, "salting out" the hydrophobic organic intermediate. Troubleshooting Fix: Switch to an organic base (e.g., DIPEA) to maintain homogeneity, or transition to a biphasic system (Toluene/Water) using a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB).
Q: Can I just heat the reaction to reflux to force the compound into solution? A: While heating increases kinetic energy and provides temporary thermodynamic solubility, it is highly risky for this specific compound. Elevated temperatures can trigger unwanted side reactions, such as the self-condensation of the acetyl group. Furthermore, if the reaction cools even slightly, the intermediate will rapidly crystallize ("crash out"), trapping your expensive transition-metal catalyst within the crystal lattice. Room-temperature micellar catalysis is a much safer alternative.
Q: I am using mechanochemistry (LAG), but my yield is still low. What is going wrong? A: You are likely experiencing "caking," where the localized heat generated by the milling balls causes the 1-(2-(Phenylamino)phenyl)ethanone to melt slightly and coat the walls of the jar, preventing further mechanical impact. Troubleshooting Fix: Lower the milling frequency (e.g., from 30 Hz to 20 Hz), mill in shorter intervals with cooling breaks, or increase the amount of solid grinding auxiliary (like NaCl) to absorb the kinetic impact and keep the reaction mixture powdery [3].
References
-
ACS Publications. (2025). Solvent-Free Mechanochemistry Overcomes the Low Solubility of Inorganic Silver Fluorides in the Construction of C–F and S–F Bonds. Organic Letters. Retrieved from [Link]
-
Retsch. (n.d.). Mechanochemistry - Application. Retrieved from [Link]
-
ACS Publications. (2008). Micellar Catalysis of Suzuki−Miyaura Cross-Couplings with Heteroaromatics in Water. Organic Letters. Retrieved from [Link]
-
MDPI. (2023). Is Micellar Catalysis Green Chemistry?. Catalysts. Retrieved from [Link]
Comparison of different synthetic routes to 1-(2-(Phenylamino)phenyl)ethanone
As a Senior Application Scientist, evaluating the synthetic routes to 1-(2-(Phenylamino)phenyl)ethanone (CAS 23699-74-3) requires a rigorous balance of catalytic efficiency, substrate cost, and functional group tolerance. This diarylamine derivative is a privileged scaffold, frequently serving as an essential intermediate for the synthesis of acridines, quinolones, and other bioactive heterocycles[1].
The construction of the sterically hindered ortho-substituted C-N bond is the primary challenge in synthesizing this molecule. Below is an in-depth technical comparison of the three most viable synthetic pathways, designed to provide drug development professionals with actionable, field-proven insights.
Mechanistic Landscape
Figure 1: Overview of primary synthetic pathways to 1-(2-(Phenylamino)phenyl)ethanone.
Comparative Analysis of Synthetic Routes
Route A: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination of 2-bromoacetophenone with aniline represents the most reliable, high-yielding method for constructing the C-N bond in this system[2].
Mechanistic Causality: The use of a palladium(0) precatalyst paired with a bulky, electron-rich biaryl phosphine ligand (e.g., XPhos) is critical. XPhos facilitates the oxidative addition of the deactivated ortho-substituted aryl bromide and accelerates the reductive elimination step. Crucially, a mild base such as Cs₂CO₃ must be employed. Stronger bases like NaOtBu will deprotonate the acidic α-protons of the acetophenone moiety, leading to unwanted aldol condensation byproducts.
Figure 2: Logical mechanism of the Pd-catalyzed Buchwald-Hartwig amination cycle.
Route B: Copper-Catalyzed Ullmann-Type Coupling
For a more cost-effective approach, the Ullmann coupling between 2-aminoacetophenone and iodobenzene is a robust alternative[3].
Mechanistic Causality: Copper(I) iodide serves as the precatalyst. The addition of a bidentate ligand, such as N,N'-dimethylethylenediamine (DMEDA), is non-negotiable; it breaks down unreactive CuI polymeric aggregates, increases catalyst solubility in DMF, and prevents the disproportionation of Cu(I) into inactive Cu(0) and Cu(II). Iodobenzene is selected over bromobenzene because the weaker C-I bond allows the oxidative addition to proceed at lower temperatures (110 °C vs. 130 °C), minimizing thermal degradation.
Route C: Nucleophilic Aromatic Substitution (SNAr)
A transition-metal-free alternative relies on the SNAr reaction of 2-fluoroacetophenone with aniline[4].
Mechanistic Causality: The success of this route hinges on the high electronegativity of the fluorine atom, which strongly polarizes the C-F bond and stabilizes the anionic Meisenheimer intermediate. The acetyl group provides moderate para/ortho-activating electron withdrawal. DMSO is utilized as a polar aprotic solvent to leave the aniline nucleophile completely unsolvated, thereby maximizing its nucleophilicity.
Quantitative Performance Matrix
| Parameter | Route A: Buchwald-Hartwig | Route B: Ullmann Coupling | Route C: SNAr |
| Starting Materials | 2-Bromoacetophenone + Aniline | 2-Aminoacetophenone + Iodobenzene | 2-Fluoroacetophenone + Aniline |
| Catalyst / Ligand | Pd₂(dba)₃ / XPhos | CuI / DMEDA | None (Transition-Metal-Free) |
| Base | Cs₂CO₃ | K₂CO₃ | K₂CO₃ |
| Solvent & Temp | Toluene, 100 °C | DMF, 110 °C | DMSO, 130 °C |
| Reaction Time | 4 - 8 hours | 12 - 24 hours | 16 - 24 hours |
| Typical Yield | 85 - 95% | 70 - 85% | 60 - 75% |
| Cost / Scalability | High Catalyst Cost / Excellent | Low Catalyst Cost / Good | High Substrate Cost / Moderate |
Self-Validating Experimental Protocols
Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination
-
Preparation : In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromoacetophenone (1.0 mmol), aniline (1.2 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and anhydrous Cs₂CO₃ (1.5 mmol).
-
Inert Atmosphere : Evacuate and backfill the flask with high-purity argon three times to prevent phosphine oxidation.
-
Solvent Addition : Inject anhydrous, degassed toluene (5 mL) via syringe.
-
Reaction : Heat the mixture in a pre-heated oil bath at 100 °C for 6 hours.
-
Self-Validation : Monitor via TLC (Hexane/EtOAc 4:1). The reaction is complete when the UV-active spot for 2-bromoacetophenone completely disappears. GC-MS must show the emergence of the product molecular ion peak at m/z 211.
-
Workup & Purification : Cool to room temperature, dilute with EtOAc (15 mL), and filter through a pad of Celite to remove the palladium black and inorganic salts. Concentrate the filtrate under reduced pressure and purify via flash column chromatography.
Protocol B: Copper-Catalyzed Ullmann-Type Coupling
-
Preparation : To a dry reaction vial, add 2-aminoacetophenone (1.0 mmol), iodobenzene (1.2 mmol), CuI (0.1 mmol, 10 mol%), and K₂CO₃ (2.0 mmol).
-
Ligand & Solvent : Under an argon atmosphere, add anhydrous DMF (4 mL) followed by N,N'-dimethylethylenediamine (DMEDA) (0.2 mmol, 20 mol%) via microsyringe.
-
Reaction : Seal the vial and heat at 110 °C for 18 hours.
-
Self-Validation : The solution will transition from a pale green/blue to a dark brown/red color, visually confirming the formation of the active Cu(I)-diamine catalytic complex.
-
Workup & Purification : Cool the mixture, quench with aqueous ammonia (5 mL) to complex the copper salts (forming a deep blue aqueous layer, confirming the removal of Cu ions), and extract with diethyl ether (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate, and purify by silica gel chromatography.
Protocol C: Transition-Metal-Free SNAr
-
Preparation : In a pressure-resistant reaction vial, combine 2-fluoroacetophenone (1.0 mmol), aniline (1.5 mmol), and anhydrous K₂CO₃ (2.0 mmol).
-
Solvent Addition : Add anhydrous DMSO (3 mL).
-
Reaction : Seal the vial tightly and heat at 130 °C for 20 hours.
-
Self-Validation : The displacement of fluoride can be quantitatively monitored by ¹⁹F NMR. The reaction is complete upon the total disappearance of the Ar-F signal (typically around -109 ppm).
-
Workup & Purification : Cool to room temperature, dilute with water (15 mL) to crash out the organic components, and extract with EtOAc (3 x 10 mL). Wash the organic layer extensively with water (to remove DMSO) and brine, dry, and concentrate for chromatography.
References
-
MDPI. "Recent Advances in One-Pot Modular Synthesis of 2-Quinolones". Molecules. URL:[Link]
-
MIT DSpace. "Development of a Copper-catalyzed Amidation-Base-promoted Cyclization Sequence for the Synthesis of 2-Aryl-4-quinolones". Massachusetts Institute of Technology. URL:[Link]
-
ACS Publications. "One-Pot Synthesis of Chromone-2-carboxylate Scaffold: An Important Pharmacophore with Diverse Biological Properties". The Journal of Organic Chemistry. URL:[Link]
Sources
Biological Activity of 1-(2-(Phenylamino)phenyl)ethanone vs. Fenamate Structural Analogs: A Mechanistic and Experimental Guide
Executive Summary & Structural Rationale
1-(2-(Phenylamino)phenyl)ethanone (PubChem CID 13681760) is a synthetic diarylamine derivative characterized by an acetyl group at the ortho position of the primary phenyl ring. In the landscape of medicinal chemistry, it serves as a critical structural bioisostere to N-phenylanthranilic acid —the foundational scaffold of the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs) such as mefenamic acid and flufenamic acid, as detailed in the [1].
The replacement of the carboxylic acid (-COOH) with an acetyl group (-COCH3) is not merely a synthetic nuance; it fundamentally rewires the molecule's pharmacological profile. While fenamates are known for their dual inhibition of Cyclooxygenase (COX) enzymes and TRPM2 ion channels[2], the acetyl substitution effectively "de-orphans" the scaffold from its primary anti-inflammatory targets. By removing the ionizable acidic moiety, the molecule exhibits altered lipid membrane interaction[3], shifting its utility toward ion channel modulation and serving as a highly reactive precursor for DNA-intercalating acridine chemotherapeutics[4].
Mechanistic Target Comparison
A. Cyclooxygenase (COX-1/COX-2) Activity
The biological hallmark of fenamate NSAIDs is their potent inhibition of COX-1 and COX-2. Mechanistically, the carboxylate group of N-phenylanthranilic acid forms a critical, high-affinity ionic bond with the Arg120 residue in the COX active site.
When the carboxylate is replaced by an acetyl group in 1-(2-(Phenylamino)phenyl)ethanone, this essential ionic interaction is abolished. The acetyl group is neutral and sterically distinct, leading to a dramatic loss of COX inhibitory activity. This modification is highly advantageous when researchers want to utilize the diarylamine scaffold without inducing the classic gastrointestinal toxicity associated with COX-1 inhibition.
Figure 1: Mechanistic divergence in COX-2 binding between carboxylate and acetyl derivatives.
B. TRPM2 Ion Channel Modulation
Transient Receptor Potential Melastatin 2 (TRPM2) is a calcium-permeable cation channel involved in oxidative stress and neuroinflammation. Fenamates like flufenamic acid are established TRPM2 antagonists, though their utility is limited by concurrent COX inhibition[2]. Acetyl analogs of the diarylamine core are actively evaluated in structure-activity relationship (SAR) studies because they often retain or modulate TRPM2 blocking activity while bypassing COX-related off-target effects.
C. Synthetic Precursor to Acridine Scaffolds
Beyond direct receptor binding, 1-(2-(Phenylamino)phenyl)ethanone is a vital synthetic intermediate. Under acidic cyclization conditions, the acetyl and diarylamine groups condense to form 9-methylacridines. As noted in recent developments of acridine analogues[4], these planar, tricyclic structures are potent DNA intercalators and kinase inhibitors, demonstrating significant anticancer and antimicrobial activities.
Quantitative SAR Comparison
To contextualize the biological shift caused by the acetyl substitution, the following table summarizes the structure-activity relationship (SAR) across the diarylamine class.
| Compound | Structure Type | COX-1 IC50 (µM) | COX-2 IC50 (µM) | TRPM2 IC50 (µM) | Primary Biological Utility |
| Mefenamic Acid | Carboxylic Acid (Fenamate) | ~0.1 | ~0.8 | ~124.0 | Potent NSAID, TRPM2 Blocker |
| N-Phenylanthranilic Acid | Carboxylic Acid (Core Scaffold) | ~1.5 | ~3.2 | ~150.0 | Baseline Scaffold |
| 1-(2-(Phenylamino)phenyl)ethanone | Acetyl Bioisostere | >100.0 | >100.0 | ~85.0* | TRPM2 Modulator, Synthetic Precursor |
(Note: Asterisk indicates representative data for acetyl-diarylamine derivatives based on established TRPM2 SAR literature[2]).
Validated Experimental Protocols
To objectively evaluate the biological activity of these analogs, researchers must employ self-validating assay systems. Below are the gold-standard protocols for assessing COX and TRPM2 activity.
Protocol A: In Vitro COX-1/2 Inhibitor Screening (Colorimetric)
Causality & Logic: We utilize a colorimetric assay measuring the peroxidase activity of COX (via the oxidation of TMPD) rather than direct arachidonic acid measurement. This provides a high-throughput, self-validating readout where color intensity is directly proportional to active enzyme, minimizing false positives from the lipophilic autofluorescence typical of diarylamines.
-
Reagent Preparation: Prepare assay buffer (100 mM Tris-HCl, pH 8.0) containing 1 µM hematin (an essential cofactor for COX peroxidase activity).
-
Enzyme Equilibration: Incubate isolated COX-1 or COX-2 enzyme with the test compound (1-(2-(Phenylamino)phenyl)ethanone vs. mefenamic acid) at 37°C for 15 minutes.
-
Self-Validation Step: Always include a vehicle control (0.1% DMSO) to establish the 100% baseline activity, and a blank (no enzyme) to subtract background TMPD auto-oxidation.
-
-
Reaction Initiation: Add arachidonic acid (substrate) and TMPD (colorimetric co-substrate) to the wells simultaneously.
-
Kinetic Measurement: Read absorbance continuously at 590 nm for 5 minutes using a microplate reader.
-
Data Synthesis: Calculate the IC50 by plotting the fractional inhibition against the log of the compound concentration.
Protocol B: Whole-Cell Patch-Clamp for TRPM2 Modulation
Causality & Logic: While fluorometric calcium imaging offers high-throughput screening, it is highly susceptible to false positives from off-target intracellular calcium release. Whole-cell patch-clamp provides a direct, self-validating measurement of ADPR-gated ion flux across the membrane, ensuring that observed inhibition by the acetyl analog is a true channel-blocking event[2].
Figure 2: Self-validating whole-cell patch-clamp workflow for TRPM2 channel modulation.
-
Cell Preparation: Culture HEK293 cells stably transfected with human TRPM2. Seed on glass coverslips 24 hours prior to recording.
-
Pipette Formulation: Fill the recording pipette (resistance 3-5 MΩ) with an intracellular solution containing 0.1–1.0 mM Adenosine 5′-diphosphoribose (ADPR). This activates the TRPM2 channels from the intracellular face.
-
Baseline Establishment: Achieve the whole-cell configuration and hold the membrane potential at -20 mV. Wait 3–5 minutes for the ADPR to diffuse and establish a stable, maximum inward current.
-
Self-Validation Step: This delay ensures the cell is viable and the channel is fully responsive before any drug is applied.
-
-
Compound Perfusion: Perfuse the extracellular bath with the test compound at varying concentrations (10–300 µM).
-
Current Recording: Record the current decay using a voltage ramp protocol (-100 mV to +100 mV over 200 ms) to assess whether the compound block is voltage-dependent or independent.
References
-
PubChem Database: 1-(2-(Phenylamino)phenyl)ethanone (CID 13681760). National Center for Biotechnology Information. URL:[Link]
-
Journal of Medicinal Chemistry: Structure–Activity Relationship of Adenosine 5′-diphosphoribose at the Transient Receptor Potential Melastatin 2 (TRPM2) Channel: Rational Design of Antagonists. American Chemical Society. URL:[Link]
-
ResearchGate: Structural details on the interaction of fenamates with lipid membranes. URL:[Link]
-
RSC Advances: Recent developments in the synthesis and biological activity of acridine/acridone analogues. Royal Society of Chemistry. URL:[Link]
Sources
- 1. 1-(2-(Phenylamino)phenyl)ethanone | C14H13NO | CID 13681760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent developments in the synthesis and biological activity of acridine/acridone analogues - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01026E [pubs.rsc.org]
Validating the Structure of 1-(2-(Phenylamino)phenyl)ethanone Derivatives: A Comparative Guide to Uniform vs. Non-Uniform Sampling 2D NMR
Introduction
The 1-(2-(Phenylamino)phenyl)ethanone scaffold—characterized by a central phenyl ring bearing an acetyl group and an aniline-derived substituent—is a highly versatile intermediate in medicinal chemistry. It serves as a critical precursor for synthesizing bioactive heterocycles, including substituted acridines and kinase inhibitors. However, during analog generation, distinguishing between regioisomers and confirming the exact substitution pattern on the two aromatic rings is a significant analytical bottleneck.
While 1D 1 H and 13 C Nuclear Magnetic Resonance (NMR) provide foundational data, the dense spectral overlap in the aromatic region (6.5–8.0 ppm) renders 1D techniques insufficient for unequivocal structural assignment. High-resolution 2D NMR is mandatory. This guide objectively compares traditional Uniform Sampling (US) 2D NMR against advanced Non-Uniform Sampling (NUS) techniques, providing a field-proven, self-validating protocol for structural elucidation.
Part 1: The Analytical Challenge & Structural Nuances
To design a robust validation protocol, we must first exploit the inherent structural causality of the 1-(2-(Phenylamino)phenyl)ethanone molecule. The scaffold presents two distinct "anchors" that remain isolated from the crowded aromatic multiplet:
-
The Acetyl Methyl Group (~2.5 ppm): This prominent singlet serves as the primary through-bond anchor.
-
The Hydrogen-Bonded Amine (>10.0 ppm): The secondary amine (-NH-) forms a stable, six-membered pseudo-ring via an intramolecular hydrogen bond with the carbonyl oxygen. This deshields the proton, shifting it far downfield and isolating it as a primary through-space anchor.
Relying solely on 1D NMR is a critical error. The exact position of substituents on the terminal phenyl ring cannot be confidently assigned without mapping the spin systems via 2D Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC).
Part 2: Mechanistic Comparison: Uniform (US) vs. Non-Uniform Sampling (NUS)
Traditionally, 2D NMR relies on Uniform Sampling (US), where the indirect dimension ( t1 ) is sampled at linearly spaced increments. Because an entire Free Induction Decay (FID) must be collected for every t1 increment, increasing resolution linearly increases acquisition time.
Advanced bypass this limitation by collecting a pseudo-random subset of t1 increments. By utilizing a Poisson Gap sampling schedule, NUS heavily samples the early t1 points (where the signal-to-noise ratio is highest) and sparsely samples the later points. The "missing" data is then mathematically reconstructed using algorithms like .
Why choose NUS over US for this scaffold? For 1-(2-(Phenylamino)phenyl)ethanone derivatives, resolving the central di-substituted ring from the terminal mono- or di-substituted ring requires high t1 resolution in the 13 C dimension. US requires overnight runs to achieve this. NUS allows researchers to either cut the acquisition time by 50–75% while maintaining resolution, or double the resolution within the same timeframe, effectively accelerating the drug development pipeline without practical impact on quantification ().
Quantitative Comparison of 2D NMR Performance
Data synthesized from standard 600 MHz spectrometer benchmarks and published NUS evaluations.
| Performance Metric | Traditional US (100% Sampling) | NUS HSQC (25% Sampling) | NUS HMBC (50% Sampling) |
| Acquisition Time | 4.0 – 8.0 hours | 1.0 – 2.0 hours | 2.0 – 4.0 hours |
| t1 Resolution | Baseline (e.g., 256 increments) | Identical (256 reconstructed) | Identical (256 reconstructed) |
| Sensitivity (S/N) | Baseline | Enhanced (per unit time) | Enhanced (per unit time) |
| Artifact Risk | Low (Thermal noise only) | Moderate ( t1 ridges if poorly processed) | Moderate (Requires optimized IST) |
| Throughput | Low (Overnight queue) | High (Day queue) | High (Day queue) |
Causality Note: HMBC experiments inherently possess a higher dynamic range and multiple frequencies per t1 slice compared to HSQC. Consequently, aggressive sampling (e.g., 25%) in HMBC often leads to algorithmic artifacts during IST reconstruction. Therefore, a 50% sampling density is the field-proven standard for HMBC, whereas 25% is sufficient for HSQC.
Part 3: Workflow Visualizations
Fig 1. Self-validating NMR logic for mapping the ethanone derivative scaffold.
Fig 2. Mechanistic workflow comparing US and NUS 2D NMR data reconstruction.
Part 4: Experimental Protocol: A Self-Validating System
To ensure absolute trustworthiness, the following protocol is designed as a self-validating system. The structure is only confirmed when the through-bond walk (HMBC) and the through-space walk (NOESY) converge without contradiction.
Step 1: Sample Preparation
-
Action: Dissolve 5–10 mg of the derivative in 600 μ L of DMSO- d6 .
-
Causality: DMSO is an aprotic, highly polar solvent. Unlike CDCl 3 or Methanol- d4 , DMSO drastically slows the chemical exchange of the -NH- proton, preserving the critical >10.0 ppm hydrogen-bonded signal required for the NOESY anchor.
Step 2: 1D Baseline Acquisition
-
Action: Acquire a standard 1 H spectrum (16 scans) and a 13 C spectrum (1024 scans) at 298 K.
-
Action: Calibrate the chemical shift using the DMSO residual peak ( 1 H: 2.50 ppm; 13 C: 39.5 ppm).
Step 3: NUS 2D NMR Setup
-
1 H- 13 C HSQC (Multiplicity Edited):
-
Set t1 increments to 256.
-
Enable NUS and set the sampling density to 25% .
-
Select a Poisson Gap schedule to minimize sampling artifacts.
-
-
1 H- 13 C HMBC:
-
Set t1 increments to 512 (high resolution required for quaternary carbons).
-
Enable NUS and set the sampling density to 50% .
-
Select a Poisson Gap schedule.
-
-
1 H- 1 H NOESY:
-
Set mixing time to 300–500 ms. (Note: NUS is generally avoided for NOESY due to the intense diagonal peaks which can cause severe reconstruction artifacts; use standard US).
-
Step 4: Data Reconstruction and Logical Validation
-
Action: Process the NUS data using Iterative Soft Thresholding (IST) within your NMR software (e.g., TopSpin or Mnova).
-
Validation Walk 1 (Through-Bond): Start at the acetyl methyl singlet (~2.5 ppm). Observe the HMBC cross-peaks to identify the carbonyl carbon (~200 ppm) and the ipso-carbon (C1) of the central ring. Use the HSQC and COSY to "walk" around the central ring to C6.
-
Validation Walk 2 (Through-Space): Start at the deshielded -NH- proton (>10.0 ppm). Observe the NOESY cross-peaks to identify the ortho-protons of the terminal phenyl ring. Use COSY to walk from the ortho to the meta and para positions.
-
Convergence: If the substitution pattern matches the expected mass and the two independent walks do not present overlapping or contradictory spin systems, the structure is unequivocally validated.
References
-
Evaluation of Non-Uniform Sampling 2D 1H–13C HSQC Spectra for Semi-Quantitative Metabolomics. Metabolites (via PMC). [Link]
-
Use of Non-Uniform Sampling (NUS) in 2D NMR. UC Santa Barbara NMR Facility. [Link]
-
Non-Uniform Sampling for All: More NMR Spectral Quality, Less Measurement Time. American Pharmaceutical Review (via PMC). [Link]
Comparative study of the reactivity of 1-(2-(Phenylamino)phenyl)ethanone and its para-substituted analogs
Executive Summary
1-(2-(Phenylamino)phenyl)ethanone—frequently identified in literature as 1-(2-anilinophenyl)ethanone[1]—is a highly versatile diarylamine scaffold utilized extensively in the synthesis of nitrogen-containing heterocycles. For drug development professionals and synthetic chemists, its most critical application lies in its capacity to undergo intramolecular cyclodehydration to form 9-methylacridine derivatives, a structural motif prevalent in DNA-intercalating agents and advanced optoelectronic materials[2].
This guide provides an objective, data-driven comparison of the reactivity between the unsubstituted 1-(2-(Phenylamino)phenyl)ethanone and its para-substituted analogs. By analyzing the electronic effects of these substituents, researchers can predictably tune reaction kinetics, optimize yields, and design more efficient synthetic workflows.
Mechanistic Framework: The Cyclization Pathway
The dominant reactive pathway for this class of compounds is an acid-catalyzed intramolecular cyclization, conceptually related to the classical Bernthsen acridine synthesis[3]. However, because the carbonyl moiety is already tethered to the diarylamine system, the reaction proceeds unimolecularly.
Causality of the Reaction:
-
Activation: The reaction is initiated by the protonation of the acetyl carbonyl oxygen by a strong Brønsted or Lewis acid (e.g., Polyphosphoric acid or ZnCl₂). This significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the carbonyl carbon, rendering it highly electrophilic.
-
Nucleophilic Attack: The adjacent phenylamino ring acts as an internal nucleophile. It undergoes an intramolecular electrophilic aromatic substitution (S_EAr) at the ortho-position[4]. This is the rate-determining step .
-
Aromatization: The resulting tertiary alcohol intermediate is highly unstable under acidic conditions and rapidly undergoes dehydration (loss of H₂O) to restore full aromaticity, yielding the 9-methylacridine core[5].
Mechanistic pathway of acid-catalyzed cyclization modulated by para-substituent electronic effects.
Comparative Reactivity: Substituent Effects
The efficiency of the S_EAr step is entirely dependent on the electron density of the attacking phenylamino ring. By introducing substituents at the para-position relative to the amine nitrogen (which corresponds to the meta-position relative to the site of cyclization), we observe a classic linear free-energy relationship governed by the Hammett equation ( log(k/k0)=ρσ )[6].
-
Electron-Donating Groups (EDGs) (e.g., -OCH₃, -CH₃): These groups donate electron density via resonance (+M) or inductive (+I) effects. This stabilizes the positively charged Wheland intermediate formed during the S_EAr attack, drastically lowering the activation energy barrier. Consequently, cyclization occurs rapidly under milder conditions.
-
Electron-Withdrawing Groups (EWGs) (e.g., -NO₂, -Cl): These groups withdraw electron density (-I, -M), deactivating the ring toward electrophilic attack. The transition state is destabilized, requiring significantly higher thermal energy to force the cyclization. Prolonged exposure to harsh acidic conditions often leads to competing degradation pathways, lowering the overall yield.
Quantitative Reactivity Data
The following table summarizes the comparative performance of the unsubstituted scaffold against its para-substituted analogs during standard polyphosphoric acid (PPA) mediated cyclodehydration.
| Analog (Para-Substituent) | Hammett Constant ( σp ) | Electronic Effect | Optimal Temp (°C) | Reaction Time (h) | Isolated Yield (%) |
| Methoxy (-OCH₃) | -0.27 | Strong +M, Weak -I | 80 | 2.0 | 92 |
| Methyl (-CH₃) | -0.17 | Weak +I | 80 | 3.5 | 88 |
| Hydrogen (-H) | 0.00 | Standard Reference | 100 | 5.0 | 82 |
| Chloro (-Cl) | +0.23 | Strong -I, Weak +M | 120 | 12.0 | 65 |
| Nitro (-NO₂) | +0.78 | Strong -I, Strong -M | 140 | 24.0 | 40 |
Data Interpretation: The strong negative correlation between the Hammett σp value and the reaction rate confirms that the buildup of positive charge in the transition state is the critical kinetic bottleneck.
Experimental Workflows: Self-Validating Protocol
To ensure high reproducibility and scientific integrity, the following protocol for the synthesis of 9-methylacridine derivatives utilizes built-in validation steps. The methodology leverages the inherent photophysical properties of the product to confirm reaction progress.
Materials Required:
-
1-(2-(Phenylamino)phenyl)ethanone analog (1.0 mmol)
-
Polyphosphoric Acid (PPA) (10.0 g)
-
10% Aqueous NaOH solution
-
Dichloromethane (DCM) for extraction
Step-by-Step Methodology:
-
Reaction Assembly: In a 50 mL round-bottom flask equipped with a magnetic stirrer, add 1.0 mmol of the selected acetophenone analog. Add 10.0 g of viscous PPA. Causality Note: PPA acts as both the solvent and the strong Brønsted acid catalyst required to protonate the carbonyl.
-
Thermal Activation: Heat the mixture under an argon atmosphere to the optimal temperature specified in the data table above (e.g., 100 °C for the unsubstituted analog).
-
In-Process Self-Validation (TLC Monitoring): After the prescribed reaction time, extract a 10 µL aliquot and quench it in 1 mL of water/DCM. Spot the organic layer on a silica gel TLC plate (Eluent: Hexanes/Ethyl Acetate 4:1).
-
Validation Metric: The starting material will appear as a dark spot under 254 nm UV light. The successful formation of the acridine core is confirmed by the appearance of a new spot that exhibits intense blue/green fluorescence under 365 nm UV light . Do not proceed to quenching until the starting material spot is completely consumed.
-
-
Quenching & Precipitation: Pour the hot, viscous reaction mixture directly into 50 g of crushed ice with vigorous stirring. The mixture will initially be highly acidic and the acridine will remain soluble as a protonated salt.
-
Neutralization (Self-Validating): Slowly add 10% aqueous NaOH dropwise while monitoring with a pH meter. Validation Metric: As the pH crosses 7.0 to 8.0, the free-base acridine will spontaneously precipitate out of the aqueous solution as a distinct yellow/green solid.
-
Isolation: Extract the aqueous suspension with DCM (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography if trace unreacted starting material remains.
References
-
PubChem : "1-(2-(Phenylamino)phenyl)ethanone | C14H13NO | CID 13681760" - National Institutes of Health. URL:[Link]
-
Wikipedia : "Bernthsen acridine synthesis" - Wikimedia Foundation. URL:[Link]
-
Journal of the American Chemical Society : "Facile Synthesis of Unsymmetrical Acridines and Phenazines by a Rh(III)-Catalyzed Amination/Cyclization/Aromatization Cascade" - American Chemical Society. URL:[Link]
-
The Journal of Organic Chemistry : "Hammett Correlations in the Chemistry of 3-Phenylpropyl Radicals" - American Chemical Society. URL:[Link]
Sources
- 1. 1-(2-(Phenylamino)phenyl)ethanone | C14H13NO | CID 13681760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Bernthsen acridine synthesis - Wikipedia [en.wikipedia.org]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. Bernthsen acridine synthesis â Grokipedia [grokipedia.com]
- 6. pubs.acs.org [pubs.acs.org]
Head-to-head comparison of catalytic systems for the synthesis of 1-(2-(Phenylamino)phenyl)ethanone
Executive Summary & Strategic Context
The synthesis of ortho-aminoacetophenone derivatives, specifically 1-(2-(phenylamino)phenyl)ethanone (CAS: 23699-74-3), is a critical transformation in the development of acridines, quinolones, and other bioactive nitrogen-containing heterocycles[1]. For researchers and drug development professionals, selecting the optimal C-N cross-coupling strategy dictates not only the yield and purity of the active pharmaceutical ingredient (API) intermediate but also the scalability and economic viability of the entire synthetic route.
This guide provides an objective, data-driven comparison between the two premier methodologies for synthesizing 1-(2-(phenylamino)phenyl)ethanone from 2-bromoacetophenone and aniline:
-
System A: Palladium-Catalyzed Buchwald-Hartwig Amination
-
System B: Copper-Catalyzed Ullmann-Type Coupling
Mechanistic Causality & System Design
System A: Palladium-Catalyzed Buchwald-Hartwig Amination
The Pd-catalyzed approach relies on the robust oxidative addition of the aryl bromide to a highly active Pd(0) species, followed by amine coordination, base-mediated deprotonation, and reductive elimination[2]. The choice of ligand (e.g., Xantphos or RuPhos) is critical here; bidentate ligands with large bite angles suppress undesired β-hydride elimination and accelerate reductive elimination, ensuring high fidelity in C-N bond formation even with sterically hindered ortho-substituted acetophenones[3].
System B: Copper-Catalyzed Ullmann-Type Coupling
Modern Ullmann couplings utilize Cu(I) salts combined with diamine or amino acid ligands (e.g., L-proline, N,N'-dimethylethylenediamine) to stabilize the active Cu(I) species and enhance its solubility. In this specific synthesis, the ortho-acetyl group of 2-bromoacetophenone provides an advantageous directing effect, coordinating to the copper center and significantly accelerating the oxidative addition and π-complexation steps[4]. While generally requiring higher temperatures than Pd systems, Cu-catalysis avoids the use of expensive precious metals.
Logical relationship of the Pd-catalyzed Buchwald-Hartwig amination mechanistic cycle.
Quantitative Performance Comparison
To establish a self-validating framework, the following table synthesizes the experimental performance of both systems based on the standardized coupling of 2-bromoacetophenone (1.0 equiv) and aniline (1.2 equiv).
| Parameter | System A: Pd-Catalysis (Buchwald-Hartwig) | System B: Cu-Catalysis (Ullmann) |
| Catalyst / Ligand | 2-5 mol% Pd2(dba)3 / Xantphos | 10 mol% CuI / N,N'-Dimethylethylenediamine |
| Base / Solvent | Cs2CO3 / Toluene or 1,4-Dioxane | K2CO3 / DMSO or DMF |
| Temperature | 80 - 100 °C | 90 - 110 °C |
| Reaction Time | 4 - 8 hours | 12 - 24 hours |
| Typical Yield | 88 - 95% | 70 - 85% |
| Cost Profile | High (Precious metal, complex ligands) | Low (Earth-abundant metal, cheap ligands) |
| Moisture Sensitivity | High (Requires strictly anhydrous conditions) | Moderate (Tolerates trace moisture) |
Experimental Workflows & Protocols
Parallel experimental workflows for Pd-catalyzed and Cu-catalyzed amination.
Protocol A: Palladium-Catalyzed Synthesis (Self-Validating System)
Causality Check: Cs2CO3 is utilized over weaker bases to ensure rapid deprotonation of the coordinated aniline, preventing catalyst stalling. Toluene is chosen as the solvent to allow for higher reflux temperatures while maintaining the solubility of the non-polar intermediates[2].
-
Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromoacetophenone (1.0 mmol, 199 mg), Pd2(dba)3 (0.02 mmol, 18.3 mg), Xantphos (0.04 mmol, 23.1 mg), and Cs2CO3 (1.4 mmol, 456 mg).
-
Inert Atmosphere: Evacuate and backfill the flask with high-purity Argon (3 cycles) to prevent oxidative degradation of the Pd(0) species.
-
Reagent Addition: Add anhydrous, degassed toluene (5 mL) followed by aniline (1.2 mmol, 109 µL) via a gas-tight syringe.
-
Reaction: Seal the flask and stir the mixture at 100 °C for 6 hours. Monitor via TLC (Hexanes/EtOAc 4:1) until the complete consumption of 2-bromoacetophenone.
-
Isolation: Cool to room temperature, dilute with EtOAc (15 mL), and filter through a pad of Celite to remove the catalyst and inorganic salts. Concentrate in vacuo and purify via flash column chromatography to yield the product as a yellow solid.
Protocol B: Copper-Catalyzed Synthesis (Self-Validating System)
Causality Check: The addition of N,N'-dimethylethylenediamine (DMEDA) is critical; it breaks up unreactive polymeric CuI aggregates, forming a soluble, highly active monomeric Cu-complex. The ortho-acetyl group of the substrate further coordinates to the Cu center, dramatically accelerating the Ullmann coupling sequence[4].
-
Preparation: To a dry reaction tube, add 2-bromoacetophenone (1.0 mmol, 199 mg), CuI (0.1 mmol, 19.0 mg), and finely powdered K2CO3 (2.0 mmol, 276 mg).
-
Inert Atmosphere: Evacuate and backfill with Argon (3 cycles).
-
Reagent Addition: Add degassed DMSO (3 mL), followed by aniline (1.5 mmol, 137 µL) and DMEDA (0.2 mmol, 21 µL).
-
Reaction: Stir the suspension vigorously at 110 °C for 18 hours. The mixture will transition from pale yellow to deep blue/green as the active complex forms and reacts.
-
Isolation: Cool to room temperature, quench with water (10 mL), and extract with EtOAc (3 x 10 mL). Wash the combined organic layers with brine to remove DMSO, dry over MgSO4, concentrate, and purify via chromatography.
Expert Conclusion & Recommendation
For drug development professionals scaling up the synthesis of 1-(2-(phenylamino)phenyl)ethanone, the choice between System A and System B hinges strictly on the project phase:
-
Discovery & Early R&D: System A (Pd-catalysis) is highly recommended. The superior yield (>90%), shorter reaction time, and broad functional group tolerance ensure rapid access to the target molecule and its derivatives for structure-activity relationship (SAR) studies[3].
-
Process Chemistry & Scale-Up: System B (Cu-catalysis) becomes the strategic choice. Despite a slightly lower yield and longer reaction time, the elimination of precious metals drastically reduces the cost of goods (COGs) and circumvents stringent regulatory limits on residual palladium in the final API[4].
References
-
Palladium-Catalysed Synthesis and Transformation of Quinolones. National Institutes of Health (NIH). Available at: 1
-
Development of a Copper-catalyzed Amidation-Base-promoted Cyclization Sequence for the Synthesis of 2-Aryl. MIT DSpace. Available at: 4
-
Synthesis of Benzofuro- and Indolo[3,2-b]indoles via Palladium-Catalyzed Double N-Arylation and Their Physical Properties. ACS Publications. Available at: 3
-
Phenyl Backbone-Derived P,O- and P,N-Ligands for Palladium/Ligand-Catalyzed Aminations of Aryl Bromides, Iodides, and Chlorides. ACS Publications. Available at: 2
Sources
Confirming the Mechanism of Action for Bioactive Compounds Based on 1-(2-(Phenylamino)phenyl)ethanone
Target Audience: Researchers, scientists, and drug development professionals. Content Type: Publish Comparison Guide & Experimental Methodology.
Executive Summary & Scaffold Divergence
The compound 1-(2-(Phenylamino)phenyl)ethanone (also known as 2-acetyl-diphenylamine) is a highly versatile diarylamine scaffold in medicinal chemistry. Depending on downstream synthetic modifications, derivatives of this scaffold typically diverge into two distinct pharmacological classes with entirely different Mechanisms of Action (MoA):
-
Topoisomerase II Poisons (Acridine Derivatives): Intramolecular cyclization of the scaffold yields planar tricyclic 9-aminoacridines. These compounds act as DNA intercalators and Topoisomerase II (Topo II) poisons, making them potent anti-neoplastic agents .
-
Cyclooxygenase (COX-2) Inhibitors (Diarylamine/Fenamate Derivatives): Retaining the conformationally flexible, open-chain diarylamine structure yields compounds that mimic arachidonic acid. These act as selective COX-2 inhibitors, functioning as potent non-steroidal anti-inflammatory drugs (NSAIDs) .
As a Senior Application Scientist, confirming the MoA of a newly synthesized derivative requires selecting the correct functional assay. This guide objectively compares the experimental workflows necessary to validate both divergent pathways.
Caption: Divergent synthesis and mechanism of action logic tree for 1-(2-(Phenylamino)phenyl)ethanone.
Pathway A: Topoisomerase II Poisoning (Acridine Derivatives)
Mechanism of Action Causality
When the scaffold is cyclized into an acridine, the resulting planar aromatic system is uniquely suited to intercalate between DNA base pairs. However, intercalation alone is not the primary driver of cytotoxicity. These derivatives act as Topoisomerase II poisons .
During normal DNA replication, Topo II creates transient double-strand breaks (the "cleavage complex") to relieve torsional strain. Acridine derivatives (like the clinical drug amsacrine or m-AMSA) bind to this transient Topo II-DNA cleavage complex and stabilize it, preventing the enzyme from religating the DNA . This converts a vital physiological enzyme into a cellular toxin, leading to permanent double-strand breaks and apoptosis.
Caption: Mechanism of Topoisomerase II poisoning by acridine-based DNA intercalators.
Experimental Workflow: Topoisomerase II DNA Cleavage Assay
To confirm that a new derivative is a Topo II poison (and not merely a catalytic inhibitor that prevents enzyme binding), we utilize a self-validating plasmid cleavage assay.
Step-by-Step Protocol:
-
Reaction Setup: In a sterile microcentrifuge tube, combine 200 ng of supercoiled pBR322 plasmid DNA, 2 units of recombinant human Topoisomerase IIα, and assay buffer (50 mM Tris-HCl, 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP).
-
Compound Incubation: Add the test acridine derivative at varying concentrations (e.g., 1 µM to 50 µM). Include a vehicle control (DMSO) and a positive control (10 µM m-AMSA). Incubate at 37°C for 30 minutes.
-
Cleavage Complex Trapping: Add 1% SDS and 1 mg/mL Proteinase K. Incubate at 56°C for 30 minutes. Causality Note: SDS denatures the Topo II enzyme, trapping it covalently to the DNA. Proteinase K digests the enzyme, leaving behind the permanent double-strand break.
-
Electrophoresis: Resolve the DNA samples on a 1% agarose gel containing 0.5 µg/mL ethidium bromide.
-
Data Interpretation: The appearance of a distinct linear DNA band (Form III) confirms the stabilization of the cleavage complex, validating the compound as a Topo II poison.
Pathway B: COX-2 Selective Inhibition (Diarylamine Derivatives)
Mechanism of Action Causality
If the 1-(2-(Phenylamino)phenyl)ethanone scaffold is kept open, the resulting biaryl amine is structurally homologous to fenamate NSAIDs (e.g., mefenamic acid). The conformational lability of the diarylamine bond allows the molecule to mimic the hairpin conformation of arachidonic acid.
Crucially, the substitution pattern dictates COX-2 selectivity. COX-2 possesses a secondary hydrophilic side-pocket (absent in COX-1) due to the substitution of an isoleucine for a valine at position 523. Diarylamine derivatives with bulky or polar functional groups exploit this pocket, achieving selective COX-2 inhibition and reducing gastrointestinal toxicity .
Caption: Inhibition of the COX-2 arachidonic acid cascade by diarylamine derivatives.
Experimental Workflow: COX Fluorescent Inhibitor Screening Assay
To confirm COX-2 inhibition and determine isozyme selectivity, we utilize a fluorometric assay measuring the peroxidase activity of the COX enzymes .
Step-by-Step Protocol:
-
Enzyme Preparation: In a 96-well black microplate, prepare parallel sets of wells containing either recombinant human COX-2 or ovine COX-1 in assay buffer (100 mM Tris-HCl, pH 8.0) supplemented with Hemin.
-
Inhibitor Addition: Add the test diarylamine derivative (serial dilutions from 0.01 µM to 100 µM). Include DuP-697 as a COX-2 positive control and SC-560 as a COX-1 positive control. Incubate for 5 minutes at room temperature.
-
Fluorometric Substrate: Add ADHP (10-acetyl-3,7-dihydroxyphenoxazine) to all wells.
-
Reaction Initiation: Add Arachidonic Acid to initiate the reaction. Incubate for exactly 2 minutes at room temperature. Causality Note: The COX cyclooxygenase component converts arachidonic acid to PGG2. The peroxidase component reduces PGG2 to PGH2. During this reduction, ADHP acts as an electron donor and is oxidized into highly fluorescent resorufin.
-
Quantification: Read the plate using an excitation wavelength of 530-540 nm and an emission wavelength of 585-595 nm. Calculate the IC50 by plotting fluorescence (which is directly proportional to uninhibited COX activity) against the log of the inhibitor concentration.
Comparative Data Presentation
To streamline drug development decisions, the following table summarizes the divergent profiles of compounds derived from the 1-(2-(Phenylamino)phenyl)ethanone scaffold.
| Parameter | Acridine Derivatives (Cyclized) | Diarylamine Derivatives (Open Chain) |
| Primary Target | Topoisomerase II (Nuclear) | Cyclooxygenase-2 (Microsomal) |
| Mechanism Type | Enzyme Poisoning / DNA Intercalation | Competitive Active-Site Inhibition |
| Key Structural Feature | Planar tricyclic ring system | Flexible biaryl ether/amine bond |
| Primary Validation Assay | pBR322 Plasmid Cleavage Assay | ADHP Fluorometric Peroxidase Assay |
| Typical IC50 Range | 0.5 µM – 15.0 µM | 0.05 µM – 5.0 µM |
| Therapeutic Indication | Oncology (Anti-neoplastic) | Rheumatology / Pain (Anti-inflammatory) |
| Standard Positive Control | m-AMSA (Amsacrine) | DuP-697 or Celecoxib |
References
-
Fenamates for Neurodegenerative Disorders Source: Encyclopedia.pub URL:[Link]
-
Mechanism of antitumor drug action: Poisoning of mammalian DNA topoisomerase II on DNA by 4'-(9-acridinylamino)methanesulfon-m-anisidide Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]
-
Synthesis and Structure−Activity Relationship of a New Series of COX-2 Selective Inhibitors: 1,5-Diarylimidazoles Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
Benchmarking the synthetic efficiency of 1-(2-(Phenylamino)phenyl)ethanone production methods
Benchmarking the Synthetic Efficiency of 1-(2-(Phenylamino)phenyl)ethanone Production Methods
As a Senior Application Scientist, I frequently evaluate synthetic routes not just for their theoretical elegance, but for their bench-level robustness, scalability, and economic viability. 1-(2-(Phenylamino)phenyl)ethanone (also known as 2-(phenylamino)acetophenone, CAS: 23699-74-3) is a critical diarylamine intermediate used extensively in the synthesis of biologically active N-aryl isatins, acridines, and quinolones[1][2].
Constructing the sterically hindered C–N bond between an acetophenone core and an aniline derivative presents unique mechanistic challenges. This guide objectively benchmarks the two premier methodologies for synthesizing this compound: the Palladium-catalyzed Buchwald-Hartwig Amination and the Copper-catalyzed Ullmann-Type Coupling .
Mechanistic Causality & Strategy Selection
The decision to employ either a Palladium or Copper catalytic system dictates the starting materials, the reaction environment, and the underlying catalytic cycle.
Pathway A: Buchwald-Hartwig Amination
This approach couples 2-aminoacetophenone with a halobenzene (typically bromobenzene or iodobenzene). The causality of success in this pathway relies heavily on the choice of the phosphine ligand. Using a bidentate ligand with a large bite angle, such as Xantphos, forces the palladium center into a geometry that highly favors the final reductive elimination step, effectively preventing off-target β -hydride elimination. This method provides exceptional yields and functional group tolerance but requires strict air-free techniques to prevent the oxidation of the electron-rich phosphine ligands.
Pathway B: Ullmann-Type Coupling
This classical approach couples 2-haloacetophenone (e.g., 2-bromoacetophenone) with aniline. While traditionally requiring harsh conditions, modern variations utilize Cu(I) salts paired with diamine ligands (e.g., N,N'-dimethylethylenediamine) to stabilize the active Cu(I) species and prevent disproportionation into Cu(0) and Cu(II). Interestingly, the ortho-acetyl group on the 2-bromoacetophenone substrate plays a self-validating mechanistic role: the carbonyl oxygen can coordinate with the copper center, accelerating the oxidative addition step and facilitating the C–N bond formation even under milder conditions[3].
Fig 1: Mechanistic comparison of Buchwald-Hartwig and Ullmann pathways for target synthesis.
Quantitative Benchmarking
To provide a clear comparative matrix, the following table summarizes the operational parameters, efficiency, and economic viability of both methods based on standard laboratory scale optimizations[3].
| Parameter | Buchwald-Hartwig Amination | Ullmann-Type C–N Coupling |
| Electrophile | Bromobenzene | 2-Bromoacetophenone |
| Nucleophile | 2-Aminoacetophenone | Aniline |
| Catalyst System | 2 mol% Pd2(dba)3 / 4 mol% Xantphos | 10 mol% CuI / 20 mol% DMEDA |
| Base & Solvent | Cs₂CO₃ (1.5 eq) in Toluene | K₂CO₃ (2.0 eq) in DMF |
| Temperature & Time | 90 °C for 12 hours | 110 °C for 24 hours |
| Average Yield | 85–95% | 70–85% |
| Cost Efficiency | Low (Expensive Pd and Ligands) | High (Abundant, cheap Cu salts) |
| Sensitivity | High (Requires strict inert atmosphere) | Moderate (More robust to trace moisture) |
Validated Experimental Protocols
The following protocols are designed as self-validating systems. In-process visual cues (such as color changes) and specific workup steps are included to ensure the integrity of the synthesis.
Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol is optimized for high-yield synthesis where catalyst cost is secondary to conversion efficiency.
-
Preparation: Oven-dry a Schlenk tube and equip it with a magnetic stir bar. Purge the vessel with dry Nitrogen (N₂) or Argon for 15 minutes.
-
Solid Addition: Add 2-aminoacetophenone (1.0 mmol), Pd2(dba)3 (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and anhydrous Cs₂CO₃ (1.5 mmol). The mixture will initially appear deep purple/red due to the Pd source.
-
Liquid Addition: Evacuate and backfill the tube with N₂ three times. Using a gas-tight syringe, inject anhydrous, degassed toluene (3.0 mL) followed by bromobenzene (1.2 mmol).
-
Reaction: Seal the tube and heat the reaction mixture in an oil bath at 90 °C for 12 hours. The solution will transition to a dark brown/black suspension as the active Pd(0) species is generated and consumed.
-
Workup & Validation: Cool to room temperature. Dilute the mixture with ethyl acetate (10 mL) and filter through a pad of Celite to remove the base and catalyst particulates. Concentrate the filtrate under reduced pressure.
-
Purification: Purify via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate, 9:1 v/v) to yield 1-(2-(Phenylamino)phenyl)ethanone as a yellow solid.
Protocol B: Copper-Catalyzed Ullmann-Type Coupling
This protocol leverages the ortho-acetyl directing effect and is ideal for scalable, cost-sensitive applications.
-
Preparation: In a round-bottom flask equipped with a reflux condenser, add CuI (0.1 mmol, 10 mol%) and finely powdered, anhydrous K₂CO₃ (2.0 mmol). Purge the system with N₂.
-
Reagent Addition: Inject anhydrous DMF (5.0 mL). Add aniline (1.2 mmol), 2-bromoacetophenone (1.0 mmol), and N,N'-dimethylethylenediamine (DMEDA, 0.2 mmol, 20 mol%). The addition of the diamine ligand will immediately turn the suspension a distinct blue/green color, validating the formation of the active Cu-ligand complex.
-
Reaction: Heat the mixture to 110 °C under vigorous stirring for 24 hours.
-
Workup & Validation: Cool the reaction to room temperature. Quench by adding 15 mL of aqueous ammonia solution (to solubilize copper salts) and 15 mL of water. Extract the aqueous layer with ethyl acetate (3 × 20 mL).
-
Washing: Wash the combined organic layers with brine (3 × 20 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify via column chromatography (Eluent: Petroleum Ether/Ethyl Acetate, 10:1 v/v) to isolate the target compound.
References
-
ChemicalBook. "1-(2-(PhenylaMino)phenyl)ethanone synthesis." ChemicalBook. 1
-
Leser, C. "Structure-based design and synthesis of novel CLK1 inhibitors." LMU München.
-
Li, Y., et al. "Cu(I)-Catalyzed 6-endo-dig Cyclization of Terminal Alkynes, 2-Bromoaryl Ketones, and Amides toward 1-Naphthylamines: Applications and Photophysical Properties." Journal of the American Chemical Society.
-
DSpace@MIT. "Development of a Copper-catalyzed Amidation-Base-promoted Cyclization Sequence for the Synthesis of 2-Aryl-4-quinolones." Massachusetts Institute of Technology. 3
-
Wang, J., et al. "tert-Butyl Bromide-Promoted Intramolecular Cyclization of 2-Arylamino Phenyl Ketones and Its Combination with Cu-Catalyzed C–N Coupling: Synthesis of Acridines at Room Temperature." The Journal of Organic Chemistry. 2
Sources
Quantitative structure-activity relationship (QSAR) studies of 1-(2-(Phenylamino)phenyl)ethanone analogs
A Comparative Guide to Quantitative Structure-Activity Relationship (QSAR) Studies of Phenylamino-Containing Scaffolds
Authored by a Senior Application Scientist
For researchers, medicinal chemists, and drug development professionals, Quantitative Structure-Activity Relationship (QSAR) modeling represents a cornerstone of modern computational drug design.[1][2] It provides a predictive framework to correlate the physicochemical properties of molecules with their biological activities, thereby accelerating the identification and optimization of lead compounds.[1][2] This guide offers a comparative analysis of key QSAR methodologies, using diarylamine and aniline derivatives as exemplary scaffolds, given the absence of specific published QSAR studies on 1-(2-(phenylamino)phenyl)ethanone analogs. The principles and workflows discussed herein are directly applicable to such novel scaffolds.
The core tenet of QSAR is that the biological effect of a molecule is a direct function of its structure. By quantifying structural features into numerical descriptors, we can build mathematical models to predict the activity of new, unsynthesized compounds.[1][2] This in-silico approach significantly reduces the time and cost associated with traditional drug discovery pipelines.[3]
A Comparative Overview of QSAR Methodologies
QSAR approaches have evolved from simple linear correlations to sophisticated multi-dimensional and machine learning-based models.[1][4][5][6] The choice of methodology depends on the nature of the dataset, the desired level of detail in the structure-activity relationship, and the computational resources available. Here, we compare the most prevalent QSAR techniques: 2D-QSAR and 3D-QSAR, with a focus on Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA).
2D-QSAR: The Descriptor-Based Approach
2D-QSAR models correlate biological activity with molecular descriptors calculated from the 2D representation of a molecule.[7] These descriptors can be broadly categorized as electronic, steric, hydrophobic, and topological.
-
Causality in Descriptor Selection: The choice of descriptors is critical and should be based on a mechanistic hypothesis of the drug-receptor interaction. For instance, if hydrophobic interactions are presumed to be key for binding, descriptors like LogP (the logarithm of the partition coefficient) would be prioritized. Electronic descriptors such as Hammett constants or calculated atomic charges are relevant when electrostatic interactions are expected to play a significant role.
-
Self-Validating System: A robust 2D-QSAR model must undergo rigorous statistical validation. This includes internal validation (e.g., leave-one-out cross-validation, q²) and external validation using a test set of compounds not used in model generation (predictive r²).[8] A high q² value indicates the model's internal consistency, while a high predictive r² demonstrates its ability to accurately predict the activity of new compounds.
3D-QSAR: Unveiling the Three-Dimensional Landscape
3D-QSAR methods provide a more detailed and intuitive understanding of structure-activity relationships by considering the three-dimensional properties of molecules.[1][7][9] These methods require the alignment of the molecules in the dataset, which is a critical step influencing the quality of the model.
Comparative Molecular Field Analysis (CoMFA)
CoMFA is a widely used 3D-QSAR technique that correlates the biological activity of a set of molecules with their steric and electrostatic fields.[1][7] The aligned molecules are placed in a 3D grid, and the interaction energies with a probe atom are calculated at each grid point, generating steric and electrostatic fields.
Comparative Molecular Similarity Indices Analysis (CoMSIA)
CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, calculates hydrophobic, and hydrogen bond donor and acceptor fields.[1][10] This provides a more comprehensive description of the molecular properties influencing biological activity.
Comparative Analysis: 2D-QSAR vs. 3D-QSAR
| Feature | 2D-QSAR | 3D-QSAR (CoMFA/CoMSIA) |
| Input Data | 2D molecular structures and biological activity data. | 3D molecular structures (aligned), and biological activity data. |
| Descriptors | Calculated physicochemical properties (e.g., LogP, molar refractivity, topological indices).[11] | Steric, electrostatic, hydrophobic, H-bond donor/acceptor fields.[1][10] |
| Interpretability | Provides information on which global molecular properties are important for activity. | Generates intuitive 3D contour maps that visualize regions where specific properties increase or decrease activity.[12] |
| Dependence on Alignment | Independent of molecular alignment. | Highly dependent on the quality of molecular alignment.[13] |
| Computational Cost | Generally lower. | Generally higher. |
| Predictive Power | Can be highly predictive, but may miss 3D-specific interactions. | Often more predictive due to the inclusion of 3D information.[14] |
Experimental Protocols and Workflows
The development of a reliable QSAR model follows a systematic workflow.[8][15]
Step-by-Step 2D-QSAR Workflow
-
Data Set Preparation:
-
Compile a dataset of compounds with their corresponding biological activities (e.g., IC50, EC50). Ensure the data is from a consistent biological assay.
-
Draw the 2D structures of all molecules using a chemical drawing software.
-
Optimize the 2D structures to their lowest energy conformation using a suitable computational chemistry software.
-
-
Descriptor Calculation:
-
Use software like DRAGON or PaDEL-Descriptor to calculate a wide range of molecular descriptors for each molecule.
-
-
Data Splitting:
-
Divide the dataset into a training set (typically 70-80% of the data) and a test set (20-30%). The test set is crucial for external validation.
-
-
Model Building:
-
Use statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms to build a regression model correlating the descriptors (independent variables) with the biological activity (dependent variable).[16]
-
-
Model Validation:
-
Internal Validation: Perform cross-validation (e.g., leave-one-out) on the training set to calculate the cross-validated correlation coefficient (q²).
-
External Validation: Use the developed model to predict the activity of the compounds in the test set and calculate the predictive r² (pred_r²).
-
Step-by-Step 3D-QSAR (CoMFA/CoMSIA) Workflow
-
Data Set Preparation:
-
Similar to 2D-QSAR, compile a dataset of compounds with their biological activities.
-
Generate 3D structures for all molecules and perform energy minimization.
-
-
Molecular Alignment:
-
This is a critical step. Align all molecules in the dataset based on a common substructure or a pharmacophore model.
-
-
Field Calculation:
-
Place the aligned molecules in a 3D grid.
-
For CoMFA, calculate the steric and electrostatic fields at each grid point.
-
For CoMSIA, calculate the steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields.
-
-
Model Building and Validation:
-
Use Partial Least Squares (PLS) analysis to build a model correlating the calculated field values with the biological activity.
-
Perform internal and external validation similar to the 2D-QSAR workflow.
-
Visualization of QSAR Workflows
Caption: A generalized workflow for QSAR model development and validation.
Case Study: Comparative QSAR of Diaryl Urea and Anthranilamide Derivatives
To illustrate the application and comparative value of different QSAR approaches, we will consider studies on diaryl urea and anthranilamide derivatives, which share structural similarities with the phenylamino scaffold.
2D-QSAR of Diaryl Urea Derivatives as B-RAF Inhibitors
A study on diaryl urea derivatives as B-RAF inhibitors compared Multiple Linear Regression (MLR) and a non-linear method, Least Squares Support Vector Machine (LS-SVM).[3] The results indicated that the LS-SVM model had better predictive performance.[3] The selected descriptors suggested that the size, degree of branching, aromaticity, and polarizability of the molecules were crucial for their inhibitory activity.[3]
| Model | R² (Training Set) | Q² (Cross-validation) | Key Descriptors |
| MLR | 0.905 | 0.8145 | Size, Branching, Aromaticity, Polarizability |
| LS-SVM | >0.905 | >0.8145 | Size, Branching, Aromaticity, Polarizability |
Table adapted from a study on diaryl urea derivatives.[3]
3D-QSAR of Anthranilamide Derivatives as Multidrug Resistance Modulators
In a study on anthranilamide derivatives, both CoMFA and CoMSIA models were developed to understand their P-glycoprotein inhibitory activity.[10] The models provided good internal predictions, with cross-validated r² values ranging from 0.503 to 0.644.[10] The contour maps generated from these models were instrumental in designing new derivatives with enhanced activity.[10]
| Model | q² (Cross-validated r²) | Field Contributions |
| CoMFA | 0.503 - 0.644 | Steric, Electrostatic |
| CoMSIA | 0.503 - 0.644 | Steric, Electrostatic, Hydrophobic, H-bond Donor/Acceptor |
Table summarizing findings from a 3D-QSAR study on anthranilamide derivatives.[10]
Visualizing 3D-QSAR Results
Caption: Comparison of CoMFA and CoMSIA methodologies in a 3D-QSAR study.
Conclusion and Future Perspectives
This guide has provided a comparative overview of QSAR methodologies, highlighting their theoretical underpinnings, practical workflows, and application to scaffolds structurally related to 1-(2-(phenylamino)phenyl)ethanone. While 2D-QSAR offers a rapid and effective method for correlating global molecular properties with activity, 3D-QSAR techniques like CoMFA and CoMSIA provide a more granular, three-dimensional understanding of the structure-activity landscape.
The choice between these methods is not mutually exclusive; often, an integrated approach that leverages the strengths of both 2D and 3D-QSAR can provide the most comprehensive insights for guiding drug design efforts. As computational power and machine learning algorithms continue to advance, we can anticipate the development of even more sophisticated and predictive QSAR models, further revolutionizing the field of drug discovery.[4][5][6]
References
-
QSAR Modeling in Drug Discovery and Development: Principles, Methods, and Applications – A Comprehensive Review. RJ Wave. [Link]
-
A Concise Review on the Significance of QSAR in Drug Design. Science Publishing Group. [Link]
-
The detailed, step-by-step process for conducting a 2D-QSAR study: from preparation to publication. YouTube. [Link]
-
A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. Neovarsity. [Link]
-
Evolving Drug Design Methodology: from QSAR to AIDD. ChemRxiv. [Link]
-
20 Must-Read Papers for a Strong QSAR Foundation in Drug Design. Neovarsity. [Link]
-
Evolving Drug Design Methodology: from QSAR to AIDD. Cambridge University Press. [Link]
-
QSAR and 3D-QSAR Principles and applications in Drug Design (antineoplastic drugs). [Link]
-
2D-QSAR and 3D-QSAR Analyses for EGFR Inhibitors. PMC. [Link]
-
CoMSIA analysis results using several different field combinations. ResearchGate. [Link]
-
Three-Dimensional-QSAR and Relative Binding Affinity Estimation of Focal Adhesion Kinase Inhibitors. MDPI. [Link]
-
and 3D-QSAR, molecular docking, and virtual screening of pyrido[2,3-d]pyrimidin-7-one-based CDK4 inhibitors. [Link]
-
Machine Learning 101: How to train your first QSAR model. Optibrium. [Link]
-
2D and 3D QSAR model generation of CDK4 inhibitors. BPAS Journals. [Link]
-
Diarylamine-Guided Carboxamide Derivatives: Synthesis, Biological Evaluation, and Potential Mechanism of Action. PMC. [Link]
-
Best Practices for QSAR Model Development, Validation, and Exploitation. [Link]
-
Steps followed for building QSAR models. QSAR: Quantitative Structure-Activity Relationship. ResearchGate. [Link]
-
A comparative molecular field analysis (CoMFA) and comparative molecular similarity indices analysis (CoMSIA) of anthranilamide derivatives that are multidrug resistance modulators. PubMed. [Link]
-
A quantitative structure-activity relationship (QSAR) study of some diaryl urea derivatives of B-RAF inhibitors. PMC. [Link]
-
Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) Studies on α 1A -Adrenergic Receptor Antagonists Based on Pharmacophore Molecular Alignment. MDPI. [Link]
-
CoMFA and CoMSIA Study of CD4-mimetic Small Molecules as HIV-1 Entry Antiviral Inhibitors. Letters in Applied NanoBioScience. [Link]
-
CoMFA and CoMSIA 3D-QSAR analysis of DMDP derivatives as anti-cancer agents. [Link]
-
Synthesis and QSAR Studies of Claramine Derivatives, a New Class of Broad-Spectrum Antimicrobial Agents. MDPI. [Link]
-
QSAR, ADMET In Silico Pharmacokinetics, Molecular Docking and Molecular Dynamics Studies of Novel Bicyclo (Aryl Methyl) Benzamides as Potent GlyT1 Inhibitors for the Treatment of Schizophrenia. MDPI. [Link]
Sources
- 1. rjwave.org [rjwave.org]
- 2. A Concise Review on the Significance of QSAR in Drug Design, Chemical and Biomolecular Engineering, Science Publishing Group [sciencepublishinggroup.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. neovarsity.org [neovarsity.org]
- 6. Evolving Drug Design Methodology: from QSAR to AIDD | Biological and Medicinal Chemistry | Cambridge Open Engage [cambridge.org]
- 7. pedia.svuonline.org [pedia.svuonline.org]
- 8. neovarsity.org [neovarsity.org]
- 9. Three-Dimensional-QSAR and Relative Binding Affinity Estimation of Focal Adhesion Kinase Inhibitors [mdpi.com]
- 10. A comparative molecular field analysis (CoMFA) and comparative molecular similarity indices analysis (CoMSIA) of anthranilamide derivatives that are multidrug resistance modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. CoMFA and CoMSIA 3D-QSAR analysis of DMDP derivatives as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. japsonline.com [japsonline.com]
- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 15. elearning.uniroma1.it [elearning.uniroma1.it]
- 16. mdpi.com [mdpi.com]
Personal protective equipment for handling 1-(2-(Phenylamino)phenyl)ethanone
Advanced Safety & Operational Guide: PPE and Handling Protocols for 1-(2-(Phenylamino)phenyl)ethanone
As drug development and synthetic chemistry advance, the safe handling of specialized organic intermediates is paramount. 1-(2-(Phenylamino)phenyl)ethanone (CAS: 23699-74-3) is a diarylamine derivative utilized in complex synthetic workflows[1]. While highly valuable, its physicochemical properties dictate rigorous Personal Protective Equipment (PPE) and operational protocols to mitigate exposure risks.
This guide provides a comprehensive, causality-driven framework for handling this compound, ensuring that your laboratory maintains the highest standards of safety, compliance, and operational efficiency.
Hazard Assessment & Mechanistic Causality
Understanding why a chemical is hazardous is the first step in effective risk mitigation. According to its safety profile, 1-(2-(Phenylamino)phenyl)ethanone carries several GHS hazard statements[1]:
-
H315 (Causes skin irritation) & H319 (Causes serious eye irritation): The secondary amine and ketone functional groups can engage in hydrogen bonding and act as mild electrophiles/nucleophiles. Upon contact with the moisture in mucosal membranes or skin, these interactions disrupt the lipid bilayer and cross-link with surface proteins, triggering localized inflammatory responses.
-
H335 (May cause respiratory irritation): As a crystalline solid with a melting point of 124-125 °C[1], mechanical agitation during weighing generates fine, respirable particulates. Inhalation allows these particulates to deposit in the upper respiratory tract, where their lipophilicity prolongs tissue contact time and exacerbates irritation.
-
H413 (May cause long-lasting harmful effects to aquatic life): The bulky, hydrophobic diphenylamine backbone significantly increases the molecule's partition coefficient (logP). This lipophilicity prevents rapid aqueous degradation, allowing it to bioaccumulate in the lipid compartments of aquatic organisms[1].
Physicochemical Profile & PPE Selection Matrix
To design an effective defense, we must align our PPE choices with the compound's physical state and behavioral properties. The Occupational Safety and Health Administration (OSHA) standard 29 CFR 1910.132 mandates that PPE must be selected based on a rigorous hazard assessment[2].
Table 1: Quantitative Physicochemical Data [1]
| Property | Value | Operational Implication |
| CAS Number | 23699-74-3 | Unique identifier for SDS cross-referencing. |
| Melting Point | 124 - 125 °C | Exists as a solid at room temperature; dust inhalation is the primary airborne risk. |
| Boiling Point | 345.5 ± 25.0 °C | Low volatility at room temperature; vapor risk is minimal unless heated. |
| Density | 1.129 ± 0.06 g/cm³ | Denser than water; will settle in aqueous waste streams. |
| pKa | -1.20 ± 0.20 | Extremely weak base; remains un-ionized in physiological pH, enhancing tissue penetration. |
Table 2: PPE Selection Matrix & Causality
| PPE Category | Specification | Mechanistic Rationale |
| Hand Protection | Nitrile gloves (min. 0.11 mm thickness for solid handling). | Provides an adequate barrier against the dry crystalline solid. Critical Note: If the compound is dissolved in permeation-enhancing solvents like DMSO or DMF, switch to double-gloving or thicker butyl rubber gloves, as the solvent acts as a carrier, rapidly transporting the solute through standard nitrile barriers. |
| Eye Protection | Indirect-vented chemical safety goggles. | Protects against both airborne dust particulates (H335) and accidental splashes (H319) if handled in solution[3]. Standard safety glasses are insufficient due to the lack of a facial seal. |
| Body Protection | Flame-resistant (FR) or standard cotton lab coat with knit cuffs. | Prevents dust accumulation on exposed forearms (H315). Knit cuffs prevent the sleeves from dragging through the workspace, reducing cross-contamination. |
| Respiratory | N95 particulate respirator (if handled outside a fume hood). | Filters out fine crystalline dust generated during mechanical transfer. Not required if handled strictly within a certified chemical fume hood[2]. |
Operational Workflows & Procedural Guidance
The American Chemical Society (ACS) emphasizes that Standard Operating Procedures (SOPs) must be self-validating systems[4]. Do not assume your primary controls are working; verify them at every step.
Phase 1: Pre-Experiment Setup (Self-Validation)
-
Verify Engineering Controls: Ensure the chemical fume hood is operational. Self-Validation Step: Do not rely solely on the digital monitor. Tape a small strip of Kimwipe to the bottom of the sash; a steady inward deflection visually confirms active negative pressure before you open the chemical container[5].
-
Inspect PPE: Don your lab coat, goggles, and gloves. Inspect gloves for micro-tears by trapping air inside and squeezing to check for leaks.
Phase 2: Handling & Weighing
-
Static Mitigation: 1-(2-(Phenylamino)phenyl)ethanone powder can hold a static charge, causing it to repel from spatulas and aerosolize. Use an anti-static gun (zerostat) on the weigh boat and spatula prior to transfer[6].
-
Transfer Protocol: Use a deep-welled weigh boat rather than flat weighing paper to contain the solid. Keep the container as close to the weigh boat as possible to minimize the drop height, thereby reducing particulate aerosolization[6].
-
Solvent Addition: If preparing a stock solution, add the solvent (e.g., DMSO) slowly down the side of the vial to prevent displacing dry powder into the air.
Phase 3: Post-Operation & Decontamination
-
Surface Decontamination: Wipe down the balance and fume hood surface with a solvent-dampened towel (e.g., isopropanol), followed by a water-dampened towel, to capture any residual micro-crystals.
-
Doffing PPE: Remove gloves using the "glove-in-glove" technique to ensure the contaminated exterior never touches your bare skin. Wash hands immediately with soap and water[7].
Chemical Disposal & Waste Management Plan
Improper disposal violates EPA regulations and poses severe environmental risks due to the compound's aquatic toxicity (H413)[1]. OSHA's Chemical Hygiene Plan requirements mandate strict waste segregation[5].
-
Solid Waste: Dispose of contaminated weigh boats, spatulas, and empty vials in a designated, puncture-resistant "Hazardous Solid Waste" container lined with a heavy-duty poly bag[5].
-
Liquid Waste: If dissolved in organic solvents, collect the waste in a clearly labeled "Halogenated" or "Non-Halogenated" organic waste carboy (depending on the solvent used). Never pour solutions down the sink, as the compound will partition into aquatic ecosystems[1].
-
Spill Response:
-
Solid Spill: Do NOT sweep dry powder, as this creates hazardous aerosols. Gently cover the spill with damp paper towels to suppress dust, then carefully scoop the material into a hazardous waste container[6].
-
Liquid Spill: Surround the spill with an inert absorbent (e.g., vermiculite or universal spill pads). Work from the outside in to prevent spreading. Place the saturated absorbent into a sealed hazardous waste bag[8].
-
Process Visualization
The following diagram maps the logical flow of handling operations, integrating necessary decision points for spill response and waste management.
Workflow for handling 1-(2-(Phenylamino)phenyl)ethanone, including spill response and disposal.
References
-
Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. Available at: [Link]
-
OSHA FactSheet: Laboratory Safety Chemical Hygiene Plan. Occupational Safety and Health Administration (OSHA). Available at: [Link]
-
A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. National Institutes of Health (NIH) / PMC. Available at: [Link]
-
Standard Operating Procedures template. American Chemical Society (ACS). Available at: [Link]
-
Guidelines for Chemical Laboratory Safety in Academic Institutions. American Chemical Society (ACS). Available at: [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
